Drospirenone-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C24H30O3 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',4',4'-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5D2,8D2 |
InChIキー |
METQSPRSQINEEU-MIWNBHHDSA-N |
異性体SMILES |
[2H]C1(C(=O)O[C@@]2(C1([2H])[2H])[C@H]3C[C@H]3[C@@H]4[C@@]2(CC[C@H]5[C@H]4[C@H]6C[C@H]6C7=CC(=O)CC[C@]57C)C)[2H] |
正規SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
製品の起源 |
United States |
Foundational & Exploratory
What is Drospirenone-d4 and its primary use in research
An In-depth Whitepaper on its Core Applications in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Drospirenone-d4, a deuterated analog of Drospirenone. It is intended to serve as a critical resource for professionals in drug development and research, detailing its primary application as a stable isotope-labeled internal standard in quantitative bioanalytical methods. This document outlines its physicochemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the typical analytical workflow.
Core Concepts: The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, accuracy and precision are paramount. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS assays. A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). Because their physicochemical properties are nearly identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency and matrix effects in the mass spectrometer.
This compound serves this exact purpose for the quantification of Drospirenone. By adding a known quantity of this compound to samples at the beginning of the preparation process, it effectively normalizes for variability that can be introduced during sample extraction, handling, and analysis. This ratiometric measurement of the analyte to the internal standard is the cornerstone of robust and reliable bioanalytical methods, ensuring data integrity for regulatory submissions.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value |
| Chemical Name | 6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(β-1')-spiro-5']perhydrofuran-2'-one-d4 |
| Molecular Formula | C₂₄H₂₆D₄O₃[1] |
| Molecular Weight | 370.52 g/mol [1] |
| Accurate Mass | 370.2446[1] |
| CAS Number | 2376035-94-6[1] |
| Purity | >95% (HPLC)[1] |
| Isotopic Enrichment | >95% |
| Appearance | Off-white Foam |
| Storage Temperature | +4°C or -20°C |
| Solubility | Chloroform |
Primary Use in Research: An Internal Standard for Quantitative Bioanalysis
The primary and critical application of this compound in a research setting is as an internal standard for the accurate quantification of Drospirenone in biological matrices such as human plasma. This is essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug, and for bioequivalence studies, which compare the bioavailability of a generic drug to its brand-name counterpart.
The use of this compound in these studies allows for the mitigation of analytical variability, including:
-
Sample Preparation: Losses during extraction and handling.
-
Chromatographic Effects: Variations in retention time and peak shape.
-
Mass Spectrometric Effects: Ion suppression or enhancement due to the sample matrix.
By tracking the signal of this compound relative to Drospirenone, researchers can confidently and accurately determine the concentration of Drospirenone in unknown samples.
Experimental Protocols: Quantification of Drospirenone in Human Plasma using LC-MS/MS
The following is a detailed methodology for the quantification of Drospirenone in human plasma, utilizing this compound as an internal standard. This protocol is based on established bioanalytical methods.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: To 500 µL of human plasma in a polypropylene tube, add a known and fixed amount of this compound internal standard solution.
-
Extraction: Add 2 mL of an organic extraction solvent mixture (e.g., tert-Butyl methyl ether: n-Hexane).
-
Vortexing: Vortex the tubes for approximately 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the samples at 4°C to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a solution of acetonitrile and water for injection into the LC-MS/MS system.
HPLC Conditions
-
System: A high-performance liquid chromatography (HPLC) system, such as a Shimadzu Nexera.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) maintained at 30°C.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 5mM Ammonium Formate buffer.
-
Mobile Phase B: Acetonitrile:Methanol mixture.
-
-
Flow Rate: 300 µL/min.
-
Injection Volume: 10 µL.
-
Total Run Time: Approximately 8.0 minutes.
Mass Spectrometry Conditions
-
System: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ 5500, equipped with a Turbo V™ source.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MRM Transitions:
-
Drospirenone: 367.1 -> 97.00
-
This compound: 371.1 -> 97.00
-
-
Key Source Parameters:
-
IonSpray Voltage: +5500 V
-
Source Temperature: 550°C
-
Nebulizing Gas (GS1): 50
-
Drying Gas (GS2): 55
-
Curtain Gas: 30
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the bioanalytical quantification of Drospirenone using this compound.
Caption: Bioanalytical workflow for Drospirenone quantification.
The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard for quantification.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
Drospirenone-d4 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Drospirenone-d4, a stable isotope-labeled internal standard, essential for the accurate quantification of drospirenone in complex biological matrices. Drospirenone is a synthetic progestin widely used in oral contraceptives. Accurate bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, offering unparalleled precision and accuracy.
The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added at a known concentration to samples, calibrators, and quality controls.[1] The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[1] Stable isotope-labeled (SIL) internal standards, where several atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), are considered the most effective.[1] this compound is structurally identical to drospirenone, except for the presence of four deuterium atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they behave nearly identically during sample preparation and analysis.[1][2] This co-elution and similar behavior effectively compensate for variations in sample extraction, injection volume, and matrix effects, which are common sources of error in bioanalytical methods.
Synthesis of this compound
While specific synthesis routes for this compound are not extensively published in peer-reviewed literature, the general synthesis of drospirenone involves multi-step processes. The introduction of deuterium atoms can be strategically planned at various stages of the synthesis of the parent molecule. Based on the known synthesis of drospirenone, deuteration could be achieved through methods such as using deuterated reagents or performing isotopic exchange reactions on a suitable intermediate.
One plausible approach involves the use of a deuterated starting material or reagent during the construction of the spirolactone ring or another part of the steroid skeleton. For instance, a Grignard reaction or the addition of a lithium reagent with a deuterated component could be employed. Another potential method is the catalytic deuteration of an unsaturated precursor of drospirenone. The exact position of the deuterium labels in commercially available this compound is crucial for its function as an internal standard and is determined during its synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₆D₄O₃ | |
| Molecular Weight | 370.52 g/mol | |
| Unlabeled CAS Number | 67392-87-4 | |
| Labeled CAS Number | 2376035-94-6 | |
| Purity | >95% (HPLC) | |
| Isotopic Enrichment | >95% | |
| Storage Conditions | +4°C or -20°C |
Experimental Protocols
The following sections detail established methodologies for the quantification of drospirenone in human plasma using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method is suitable for extracting drospirenone from plasma samples.
-
Aliquot Plasma: Pipette 500 µL of human plasma into a clean polypropylene tube.
-
Spike Internal Standard: Add 10 µL of this compound internal standard solution to each sample.
-
Add Extraction Solvent: Add 2 mL of a tert-Butyl methyl ether (TBME) and n-Hexane mixture.
-
Vortex: Vortex the tubes for a set amount of time to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge the samples at 4°C to separate the organic and aqueous layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase or a compatible solvent mixture for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE can offer a cleaner extract compared to LLE by selectively isolating the analyte.
-
Conditioning: Condition a mixed-mode SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a specific solvent to remove interfering substances.
-
Elution: Elute drospirenone and this compound from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following tables summarize the instrumental parameters for a typical LC-MS/MS method for drospirenone quantification.
Table 1: HPLC/UPLC Conditions
| Parameter | Condition 1 | Condition 2 |
| System | Shimadzu Nexera with 30AC auto sampler | Waters ACQUITY UPLC System |
| Column | C18 (50 x 2.1 mm, 5 µm) | Not specified |
| Column Temperature | 30°C | Not specified |
| Mobile Phase A | 5mM Ammonium Formate buffer | Not specified |
| Mobile Phase B | Acetonitrile:Methanol | Not specified |
| Flow Rate | 300 µL/min | Not specified |
| Injection Volume | 10 µL | Not specified |
| Total Run Time | 8.0 minutes | 3 minutes |
| Elution | Gradient | Not specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition (Drospirenone) | 367.1 -> 97.00 |
| MRM Transition (this compound) | 371.1 -> 97.00 |
| Dwell Time | 200 ms |
| Declustering Potential (DP) | 100 V (Drospirenone), 121 V (this compound) |
| Entrance Potential (EP) | 15 V (Drospirenone), Not specified (this compound) |
| Collision Energy (CE) | 49 V (Drospirenone), 29 V (this compound) |
| Collision Cell Exit Potential (CXP) | 16 V (Drospirenone), 14 V (this compound) |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 to 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Accuracy and Precision | Within 15% of expected values for QC samples |
Visualizations
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantification of drospirenone in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for drospirenone quantification.
Logical Relationship of Internal Standard Function
This diagram explains the principle of using a stable isotope-labeled internal standard to correct for analytical variability.
Caption: Principle of internal standard correction in LC-MS/MS.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of drospirenone in various biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods effectively mitigates variability arising from sample preparation and instrumental analysis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable bioanalytical assays for drospirenone. The implementation of such methods is critical for advancing clinical research and ensuring the safety and efficacy of drospirenone-containing pharmaceutical products.
References
An In-depth Technical Guide to the Chemical Properties and Synthesis of Drospirenone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and analytical chemistry.
Chemical Properties of this compound
This compound is a stable isotope-labeled version of Drospirenone, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of four deuterium atoms increases the molecular weight, allowing for its differentiation from the unlabeled drug in biological matrices.
The key chemical and physical properties of this compound are summarized in the table below:
| Property | Value | References |
| Chemical Name | 6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(beta-1)-spiro-5]perhydrofuran 2`-one-d4 | [3, 7] |
| Molecular Formula | C₂₄H₂₆D₄O₃ | [1, 2, 3, 4, 5] |
| Molecular Weight | 370.52 g/mol | [1, 2, 3, 4, 5] |
| CAS Number | 2376035-94-6 | [1, 2] |
| Appearance | White to off-white or yellow solid/crystalline powder | [6] |
| Purity | >95% (typically analyzed by HPLC) | [2] |
| Solubility | Soluble in Chloroform, Methanol, and DMSO (10 mM) | [5, 6] |
| Storage Temperature | +4°C or -20°C for long-term stability | [2, 15] |
| Unlabeled CAS | 67392-87-4 | [1, 2] |
Synthesis of this compound
While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, the general synthetic routes for unlabeled Drospirenone are well-documented in numerous patents. The synthesis of this compound would follow a similar pathway, with the introduction of deuterium atoms at specific positions. Based on the chemical structure, the four deuterium atoms are located on the lactone ring.
A plausible synthetic approach would involve the use of a deuterated reagent during the formation of the spirolactone ring. A generalized conceptual workflow for the synthesis is presented below.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
Note: A specific, publicly available, step-by-step experimental protocol for the synthesis of this compound could not be located in the searched resources. The following is a generalized protocol for the deuteration of steroids which could be adapted for the synthesis of this compound. This protocol is for informational purposes only and should be adapted and optimized by qualified personnel.
General Protocol for Deuteration of a Steroid Precursor:
-
Preparation of the Deuterated Reagent: A suitable three-carbon side chain precursor would be synthesized using deuterated starting materials. For example, a deuterated propargyl alcohol derivative could be prepared.
-
Reaction with the Steroid Core: The deuterated reagent would be reacted with a suitable Drospirenone precursor, such as a 17-keto steroid derivative. This reaction is often a nucleophilic addition to the ketone.
-
Cyclization: The introduced deuterated side chain is then cyclized to form the spirolactone ring. This can be achieved through various methods, often involving acidic or basic conditions.
-
Modification of the Steroid Backbone: Subsequent steps would involve modifications to the steroid A and B rings to introduce the characteristic features of Drospirenone, such as the α,β-unsaturated ketone.
-
Purification: The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity.
Signaling Pathways of Drospirenone
The pharmacological effects of Drospirenone are mediated through its interaction with several nuclear hormone receptors. As this compound is chemically identical to Drospirenone, apart from the isotopic labeling, it is expected to have the same mechanism of action. Drospirenone acts as an agonist at the progesterone receptor and as an antagonist at the mineralocorticoid and androgen receptors.
Progesterone Receptor (PR) Signaling
As a progestin, Drospirenone binds to and activates the progesterone receptor. This is the primary mechanism for its contraceptive effect.
Caption: Progesterone receptor signaling pathway of Drospirenone.
Mineralocorticoid Receptor (MR) Antagonism
Drospirenone is an analog of spironolactone and possesses antimineralocorticoid activity. It competitively binds to the mineralocorticoid receptor, blocking the effects of aldosterone.
Caption: Mineralocorticoid receptor antagonism by Drospirenone.
Androgen Receptor (AR) Antagonism
Drospirenone also exhibits antiandrogenic properties by competitively inhibiting the binding of androgens like testosterone to the androgen receptor.
Caption: Androgen receptor antagonism by Drospirenone.
Experimental Workflow: Bioanalytical Quantification of Drospirenone using this compound
This compound is crucial for the accurate quantification of Drospirenone in biological samples. The following diagram illustrates a typical experimental workflow for a bioanalytical method using LC-MS/MS.
Caption: Typical bioanalytical workflow for Drospirenone quantification.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization and validation of synthetic and analytical methods are recommended.
References
The Gold Standard in Bioanalysis: A Technical Guide to Drospirenone-d4 for Pharmacokinetic Studies of Drospirenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of drospirenone-d4 as an internal standard in the pharmacokinetic analysis of drospirenone. Accurate and precise quantification of drug concentrations in biological matrices is paramount in drug development. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document details the experimental protocols, presents key quantitative data, and visualizes the critical workflows and metabolic pathways associated with drospirenone pharmacokinetic studies.
Introduction to Drospirenone and the Role of an Internal Standard
Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives.[1] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls. Its purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
This compound, a deuterium-labeled version of drospirenone, is the ideal internal standard. Its chemical behavior is nearly identical to that of drospirenone, ensuring it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. However, its slightly higher mass allows it to be distinguished from the unlabeled drospirenone by the mass spectrometer.
Bioanalytical Methodology: Quantification of Drospirenone in Plasma
The most common method for the quantification of drospirenone in biological matrices is LC-MS/MS. This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of drospirenone typically found in plasma samples.
Sample Preparation
The goal of sample preparation is to extract drospirenone and this compound from the plasma matrix and remove interfering substances. Two common techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid Phase Extraction (SPE) Protocol: [2]
-
Conditioning: A mixed-mode SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.
-
Loading: 500 µL of human plasma, previously spiked with this compound solution, is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of a solution designed to remove interfering components without eluting the analytes of interest.
-
Elution: Drospirenone and this compound are eluted from the cartridge with an appropriate organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol: [3]
-
Spiking: To 500 µL of plasma, add 10 µL of the internal standard solution (this compound).
-
Extraction: Add 2 mL of an organic solvent mixture (e.g., tert-butyl methyl ether: n-hexane) and vortex for 2 minutes.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Separation
Ultra-high-performance liquid chromatography (UPLC) is often preferred for its high resolution and speed.
Typical UPLC Conditions: [2]
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 300-600 µL/min |
| Injection Volume | 10-40 µL |
| Column Temperature | 30-55 °C |
| Gradient | A gradient is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over a short period to elute the analytes. |
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This provides high selectivity and sensitivity.
Mass Spectrometry Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Drospirenone | 367.1 | 97.0 | 29-121 |
| This compound | 371.1 | 97.0 | 29-121 |
Method Validation
A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | > 0.99 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.5 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Within 15% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.08% (inter-batch) |
| Recovery | Consistent, precise, and reproducible | 83.31–92.58% |
Visualizing the Workflow
The following diagrams illustrate the key processes in a pharmacokinetic study of drospirenone.
References
The Gold Standard: An In-depth Technical Guide to the Role of Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis, offering high sensitivity and selectivity. However, the inherent variability of analytical processes, including matrix effects, ionization suppression, and inconsistencies in sample preparation, can compromise the reliability of quantitative data. The use of internal standards is a fundamental strategy to mitigate these variabilities, and among the available options, deuterated standards have established themselves as the gold standard.[1][2][3]
This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations for using deuterated standards in bioanalysis. It is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to develop and validate robust and reliable bioanalytical methods.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[4][5] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.
Mitigating the Matrix Effect: The Primary Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Deuterated standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative to stable isotope-labeled internal standards (SIL-IS), may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Quantitative Data Presentation: Deuterated vs. Analog Internal Standards
The superiority of deuterated internal standards is evident in the improved accuracy and precision of bioanalytical methods. The following tables summarize quantitative data from various studies, comparing the performance of deuterated internal standards with that of structural analogs.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (%RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |
| Everolimus | Analog IS (32-desmethoxyrapamycin) | Whole Blood | Acceptable | 4.3 - 7.2 | |
| Everolimus | Deuterated IS (everolimus-d4) | Whole Blood | More Favorable | 4.3 - 7.2 | |
| Pesticides & Mycotoxins | No IS | Cannabis | >60% difference for some QCs | >50% | |
| Pesticides & Mycotoxins | Deuterated IS | Cannabis | Within 25% | <20% |
| Parameter | Structural Analog Internal Standard | Deuterated Internal Standard |
| Matrix Effect Compensation | Variable and often incomplete | High degree of compensation |
| Accuracy | Prone to bias | High |
| Precision (%CV) | Often higher | Typically lower |
| Method Robustness | Less robust | More robust |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for common sample preparation techniques in bioanalysis utilizing deuterated internal standards.
Protein Precipitation (PPT)
This method is rapid and straightforward for removing the bulk of proteins from plasma or serum samples.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Analyte and deuterated internal standard stock solutions
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (calibrator, quality control, or unknown).
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a sample clean-up method based on the differential partitioning of the analyte and matrix components between two immiscible liquid phases.
Materials:
-
Biological matrix
-
Analyte and deuterated internal standard stock solutions
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Aqueous buffer (for pH adjustment, if necessary)
-
Glass tubes
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Sample and Internal Standard Addition: In a glass tube, combine 500 µL of the biological sample with 25 µL of the deuterated internal standard working solution.
-
pH Adjustment (if required): Add 100 µL of an appropriate buffer to adjust the pH of the aqueous phase to optimize the partitioning of the analyte into the organic phase.
-
Addition of Extraction Solvent: Add 2 mL of the extraction solvent (e.g., ethyl acetate).
-
Extraction: Cap the tubes and vortex for 2 minutes or shake on a mechanical shaker for 15 minutes.
-
Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase or a suitable reconstitution solvent.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts and analyte enrichment.
Materials:
-
Biological matrix
-
Analyte and deuterated internal standard stock solutions
-
SPE cartridges or plates
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent
-
Elution solvent
-
SPE manifold (vacuum or positive pressure)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 500 µL of the biological sample, add 25 µL of the deuterated internal standard working solution. Vortex briefly. Dilute the sample with 500 µL of water or an appropriate buffer.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak wash solvent to remove interfering matrix components.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of reconstitution solvent.
-
Sample Transfer: Transfer to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualizations
Experimental and Logical Workflows
Signaling Pathway: Drug Metabolism
Deuterated standards are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. By replacing a hydrogen atom with a deuterium atom at a site of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of metabolic cleavage. This "kinetic isotope effect" can be used to enhance a drug's metabolic stability and investigate metabolic pathways.
Challenges and Considerations
While deuterated standards offer significant advantages, it is important to be aware of potential challenges:
-
Isotopic Exchange: Deuterium atoms at certain positions in a molecule (e.g., on heteroatoms like oxygen or nitrogen) can sometimes exchange with hydrogen atoms from the solvent. This can compromise the integrity of the standard. Careful selection of the labeling position is crucial to ensure the stability of the deuterated standard.
-
Chromatographic Shift: Although chemically very similar, the difference in mass between the analyte and its deuterated analog can sometimes lead to a slight difference in chromatographic retention time. If this separation is significant, it can lead to differential matrix effects, undermining the advantage of using a SIL-IS. Chromatographic conditions should be optimized to ensure co-elution.
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte as an impurity in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.
-
Cost and Availability: Deuterated standards can be more expensive and may not be readily available for all analytes, sometimes necessitating custom synthesis.
Conclusion
Deuterated internal standards are a fundamental component of modern, high-quality bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of correction for the various sources of error inherent in the analysis of complex biological matrices. By understanding the core principles of their application, adhering to detailed experimental protocols, and being mindful of the potential challenges, researchers, scientists, and drug development professionals can harness the power of deuterated standards to generate robust, reliable, and defensible data, ultimately contributing to the advancement of pharmaceutical research and development.
References
A Technical Guide to the Mechanism of Action of Drospirenone-d4 as an Internal Standard in Quantitative Bioanalysis
Introduction: The Imperative for Precision in Bioanalysis
The accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is a cornerstone of drug development, from preclinical pharmacokinetic studies to regulated bioequivalence trials. Drospirenone, a synthetic progestin widely used in oral contraceptives, requires highly precise and accurate measurement methods to ensure safety and efficacy.[1][2] The "gold standard" for such quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Isotope Dilution Mass Spectrometry (IDMS).[3][4] This guide provides an in-depth technical overview of the mechanism of action of Drospirenone-d4, a stable isotope-labeled (SIL) internal standard, which is fundamental to the success of this analytical approach.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive analytical technique that provides exceptional accuracy and precision by correcting for procedural errors.[3] The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This compound is chemically identical to drospirenone, except that four hydrogen atoms have been replaced with deuterium. This mass difference is undetectable by chemical processes but easily resolved by a mass spectrometer.
The core assumption of IDMS is that the analyte (drospirenone) and the internal standard (this compound) exhibit identical chemical and physical behavior throughout the entire analytical workflow, including extraction, chromatography, and ionization. Any loss of analyte during sample processing is perfectly mirrored by a proportional loss of the internal standard. Therefore, the ratio of their measured signals remains constant, enabling highly accurate quantification irrespective of sample loss or matrix-induced signal variations.
References
The Role of Drospirenone-d4 in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research applications of Drospirenone-d4, a deuterium-labeled isotopologue of the synthetic progestin, Drospirenone. Primarily utilized as an internal standard, this compound is a critical tool in the accurate quantification of Drospirenone in complex biological matrices. This document outlines its principal applications, details the experimental protocols for its use, and presents key quantitative data from relevant studies.
Core Application: Internal Standard in Bioanalysis
This compound serves as an ideal internal standard for quantitative analysis of Drospirenone via mass spectrometry-based assays, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its utility stems from its near-identical chemical and physical properties to unlabelled Drospirenone, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference introduced by the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.
The primary applications of this compound are in:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Drospirenone in preclinical and clinical trials.
-
Bioequivalence Studies: Comparing the bioavailability of a generic version of a Drospirenone-containing drug to the brand-name drug.[2][3][4]
-
Therapeutic Drug Monitoring: Measuring the concentration of Drospirenone in patients to ensure it is within the therapeutic range.
Quantitative Data Summary
The following tables summarize key quantitative data from studies that have employed this compound as an internal standard for the bioanalysis of Drospirenone.
Table 1: LC-MS/MS Method Validation Parameters for Drospirenone Quantification
| Parameter | Value | Source |
| Linearity Range | 0.5 - 250 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Correlation Coefficient (r²) | > 0.997 | |
| Intra-day Precision (%CV) | ≤ 5.58% | |
| Inter-day Precision (%CV) | < 6.08% | |
| Intra-day Accuracy (%RE) | -3.34% to +6.27% | |
| Inter-day Accuracy (%RE) | -1.84% to +6.73% | |
| Mean Extraction Recovery | 83.31% - 92.58% |
Table 2: Pharmacokinetic Parameters of Drospirenone from a Bioequivalence Study (Single Oral Dose)
| Parameter | Geometric Mean | 90% Confidence Interval | Source |
| Cmax (ng/mL) | 21.9 | - | |
| AUC0-t (ng*h/mL) | 373.9 | 94.50% - 102.12% | |
| Tmax (h) | 1.5 | - |
Experimental Protocols
Detailed methodologies for the use of this compound as an internal standard in the quantification of Drospirenone are outlined below. These protocols are synthesized from various validated methods.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of Drospirenone from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methanol
-
Water
-
Dichloromethane
-
Mixed-mode SPE cartridges
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike a known volume of plasma with the this compound internal standard solution.
-
Vortex the sample to ensure homogeneity.
-
Condition the mixed-mode SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute Drospirenone and this compound from the cartridge using an appropriate solvent (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol provides an alternative method for sample preparation.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette a known volume of plasma into a clean tube.
-
Add the this compound internal standard solution.
-
Add the extraction solvent (e.g., MTBE).
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing Drospirenone and this compound to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)
-
Mobile Phase A: 5mM Ammonium Formate in water
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient: A suitable gradient to achieve separation of Drospirenone from matrix components.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Drospirenone: 367.1 -> 97.0
-
This compound: 371.1 -> 97.0
-
-
Dwell Time: 200 ms
-
Collision Energy (CE): Optimized for each transition
-
Declustering Potential (DP): Optimized for each transition
Visualizations
The following diagrams illustrate the typical workflows in which this compound is employed.
References
- 1. researchgate.net [researchgate.net]
- 2. medicalresearchjournal.org [medicalresearchjournal.org]
- 3. medicalresearchjournal.org [medicalresearchjournal.org]
- 4. Bioequivalence study of low dose drospirenone/ethinyl estradiol 3 mg/0.03 mg film tablets under fasting conditions in Turkish healthy female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Navigating Quality and Consistency: A Technical Guide to Drospirenone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the product specifications, analytical methodologies, and biological context for Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, pharmacology, and quality control, ensuring the accurate and effective use of this stable isotope-labeled compound.
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Drospirenone in biological matrices.[1] Its structural similarity to Drospirenone, with the key difference of deuterium labeling, allows it to mimic the behavior of the parent compound during sample preparation and analysis, thereby correcting for variations and enhancing the accuracy of quantification.
Product Specifications
The quality and consistency of this compound are defined by a set of critical product specifications. While a Certificate of Analysis (CoA) provides batch-specific results, the following table summarizes the general product specifications available from various suppliers.
| Parameter | Specification | Source |
| Chemical Name | This compound | LGC Standards[2][3] |
| CAS Number | 2376035-94-6 | LGC Standards[2][3], Simson Pharma Limited, Pharmaffiliates |
| Molecular Formula | C₂₄H₂₆D₄O₃ | LGC Standards, Sussex Research Laboratories Inc., Pharmaffiliates |
| Molecular Weight | 370.52 g/mol | LGC Standards, Sussex Research Laboratories Inc., Pharmaffiliates |
| Purity | >95% (typically by HPLC) | LGC Standards, Sussex Research Laboratories Inc. |
| Isotopic Enrichment | >95% | Sussex Research Laboratories Inc. |
| Appearance | Off-white Foam | US Bio |
| Storage Temperature | +4°C or -20°C | LGC Standards, Sussex Research Laboratories Inc., US Bio |
Mechanism of Action of Drospirenone
Drospirenone, the parent compound of this compound, is a synthetic progestin with a pharmacological profile that closely resembles natural progesterone. Its primary mechanism of action involves binding to and activating progesterone receptors, which in a contraceptive context, leads to the inhibition of ovulation and alterations in the cervical mucus and endometrium.
Beyond its progestogenic activity, Drospirenone exhibits unique anti-mineralocorticoid and anti-androgenic properties. Its anti-mineralocorticoid activity results from its ability to antagonize aldosterone receptors, leading to a mild diuretic effect and a reduction in water retention. The anti-androgenic effects are achieved by blocking androgen receptors, which can be beneficial in managing conditions like acne and hirsutism.
References
In-Depth Technical Guide to Drospirenone-d4: Commercial Availability, Analytical Applications, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. This document details its commercial availability from various suppliers, its critical role as an internal standard in bioanalytical method development, and the fundamental signaling pathways of its non-deuterated counterpart, Drospirenone. The information herein is intended to support research, development, and quality control activities involving this compound.
Commercial Availability and Suppliers
This compound is readily available from several reputable suppliers of research chemicals and pharmaceutical standards. It is primarily used as an internal standard for the quantitative analysis of Drospirenone in biological samples by mass spectrometry.[1][2] The table below summarizes the key technical specifications from a selection of commercial suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Simson Pharma Limited | 2376035-94-6 | Not Specified | Not Specified | Certificate of Analysis provided | Not Specified |
| MedchemExpress | Not Specified | C24H26D4O3 | 370.52 | Not Specified | Not Specified |
| Sussex Research Laboratories Inc. | N/A (non-d: 67392-87-4) | C24H26D4O3 | 370.52 | >95% (HPLC) | -20°C |
| LGC Standards | 2376035-94-6 | C24H26D4O3 | 370.52 | >95% (HPLC) | +4°C |
Analytical Applications and Experimental Protocols
This compound is the internal standard of choice for the accurate quantification of Drospirenone in complex biological matrices such as human plasma. Its utility is highlighted in numerous validated LC-MS/MS methods developed for pharmacokinetic and bioequivalence studies.[1][3][4] The nearly identical physicochemical properties to Drospirenone, with a distinct mass difference, allow for correction of variability during sample preparation and analysis.
Key Experimental Methodologies
Two primary extraction techniques are employed for the analysis of Drospirenone from plasma samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Below are detailed protocols synthesized from published analytical methods.
1. Quantification of Drospirenone in Human Plasma using Solid-Phase Extraction (SPE) and UPLC-MS/MS
This method provides high selectivity and sensitivity for the analysis of Drospirenone in human plasma.
-
Materials and Reagents:
-
Drospirenone and this compound reference standards
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Mixed-mode SPE cartridges (e.g., Oasis MAX)
-
-
Instrumentation:
-
Waters ACQUITY UPLC System
-
Waters Quattro Premier Triple Quadrupole Mass Spectrometer
-
ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
-
Protocol:
-
Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water.
-
Wash the plate with 1 mL of 40% methanol in water.
-
Elute the analytes with 2 x 500 µL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution: A suitable gradient to separate Drospirenone from matrix components.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Drospirenone: 367.1 > 97.0
-
This compound: 371.1 > 97.0
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
-
2. Quantification of Drospirenone in Human Plasma using Liquid-Liquid Extraction (LLE) and LC-MS/MS
This method offers a simpler extraction procedure suitable for high-throughput analysis.
-
Materials and Reagents:
-
Drospirenone and this compound reference standards
-
Human plasma
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Ammonium bicarbonate buffer (pH 11)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate buffer (5mM)
-
-
Instrumentation:
-
Shimadzu Nexera UPLC System or equivalent
-
SCIEX Triple Quad™ 5500 LC/MS/MS system or equivalent
-
C18 analytical column (e.g., 50 x 2.1 mm, 5 µm)
-
-
Protocol:
-
Sample Preparation:
-
To 500 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 2 mL of a TBME: n-Hexane mixture.
-
Vortex for 2 minutes and then centrifuge.
-
-
Extraction:
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 200 µL of a mixture of acetonitrile and water.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 5mM Ammonium Formate buffer
-
Mobile Phase B: Acetonitrile:Methanol
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Gradient Elution: A suitable gradient for optimal separation.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Drospirenone: 367.1 > 97.0
-
This compound: 371.1 > 97.0
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential.
-
-
-
Signaling Pathways of Drospirenone
Drospirenone exerts its biological effects by interacting with several nuclear hormone receptors. Its primary mechanism of action involves mimicking the effects of progesterone, while also exhibiting anti-androgenic and anti-mineralocorticoid activities.
Caption: Drospirenone's mechanism of action.
The diagram illustrates that Drospirenone, after entering the target cell, acts as an agonist at the progesterone receptor (PR), leading to the regulation of gene transcription responsible for its progestogenic effects. Conversely, it acts as an antagonist at the mineralocorticoid (MR) and androgen receptors (AR), thereby blocking the actions of aldosterone and testosterone, respectively. This dual action contributes to its unique pharmacological profile.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Drospirenone in research and clinical settings. Its commercial availability from multiple suppliers ensures its accessibility to the scientific community. The detailed analytical protocols provided in this guide, along with an understanding of the underlying biological mechanisms of Drospirenone, will aid researchers and drug development professionals in their endeavors. The use of deuterated internal standards like this compound in conjunction with advanced analytical techniques such as UPLC-MS/MS is fundamental to generating high-quality, reliable data in regulated bioanalysis.
References
Methodological & Application
Application Note: High-Throughput Quantification of Drospirenone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of drospirenone in human plasma. The method utilizes Drospirenone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method was validated according to established guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives and hormone replacement therapies.[1] Accurate and reliable quantification of drospirenone in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting potential matrix effects and variations in sample processing and instrument response, thereby enhancing the robustness and reliability of the method.[3] This application note provides a detailed protocol for the determination of drospirenone in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Drospirenone reference standard (Purity ≥98%)
-
This compound (Isotopic Purity ≥95%)[4]
-
HPLC-grade methanol, acetonitrile, tert-butyl methyl ether (TBME), and n-hexane
-
Ammonium formate (≥99%)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)[5]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of drospirenone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the drospirenone stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of plasma sample (standard, QC, or unknown) into a clean polypropylene tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 2 mL of a TBME:n-Hexane (1:1, v/v) mixture.
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | C18 (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 8 minutes |
| Gradient Elution | As per specific instrument optimization |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Drospirenone: 367.1 → 97.0 this compound: 371.1 → 97.0 |
| Dwell Time | 200 ms |
| Source Temperature | 550°C |
| IonSpray Voltage | +5500 V |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1.0 - 171 ng/mL (r² > 0.999) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.6% |
| Inter-day Precision (%CV) | < 6.1% |
| Accuracy (%RE) | -3.3% to +6.7% |
| Mean Extraction Recovery | 83.3% - 92.6% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of drospirenone.
Caption: Logical relationship of the analytical method components.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of drospirenone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple LLE sample preparation and rapid chromatographic analysis make this method highly suitable for routine use in clinical and research laboratories.
References
Application Note and Protocol: Quantitative Analysis of Drospirenone in Human Plasma using Drospirenone-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives.[1][2] Accurate and reliable quantification of drospirenone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of drospirenone in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with drospirenone-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
This document outlines two common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by UPLC-MS/MS analysis. The methodologies described are based on established and validated procedures to ensure robust and reproducible results.
Experimental Protocols
Materials and Reagents
-
Drospirenone reference standard
-
This compound internal standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Dichloromethane (for LLE)
-
Methyl tert-butyl ether (MTBE) and n-Hexane (for LLE)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or C8)[3][4]
Sample Preparation
Two primary methods for extracting drospirenone from human plasma are detailed below. The choice of method may depend on laboratory resources, desired throughput, and specific matrix challenges.
This protocol utilizes mixed-mode or reversed-phase SPE for efficient cleanup and concentration of the analyte.[3]
-
Sample Pre-treatment: Thaw frozen human plasma samples at room temperature. Spike 250 µL of plasma with the this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MAX, 30 mg) with 500 µL of methanol followed by 500 µL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interfering matrix components. For a C8 sorbent, washing with water and 5% methanol is effective.
-
Elution: Elute drospirenone and the internal standard with an appropriate elution solvent. For a C8 phase, methanol can be used for elution. For mixed-mode SPE, drospirenone is typically found in the reversed-phase eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
LLE is a classic and effective method for the extraction of drugs from biological matrices.
-
Sample Pre-treatment: To 500 µL of human plasma, add the this compound internal standard.
-
Extraction: Add 2 mL of an organic solvent mixture, such as dichloromethane or tert-butyl methyl ether (TBME) and n-hexane.
-
Vortex and Centrifuge: Vortex the mixture for approximately 5-10 minutes to ensure thorough mixing. Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Separation and Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., 200 µL).
-
Analysis: Vortex the sample and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical UPLC-MS/MS parameters for the analysis of drospirenone. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile:Methanol mixture |
| Gradient | 70% A to 98% B over 2 minutes, hold for 0.5 min, return to initial conditions |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 10 - 40 µL |
| Column Temperature | 30 - 55 °C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro Premier, AB SCIEX Triple Quad™ 5500) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | See Table 2 |
Data Presentation
MRM Transitions
The multiple reaction monitoring (MRM) transitions for drospirenone and its internal standard are critical for selective and sensitive detection.
Table 2: MRM Transitions for Drospirenone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Drospirenone | 367.1 | 97.0 / 96.6 |
| This compound | 371.1 | 97.0 |
Method Validation Summary
The performance of the analytical method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters from published methods.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-batch Precision (%CV) | ≤ 5.58% |
| Inter-batch Precision (%CV) | < 6.08% |
| Intra-batch Accuracy (%RE) | -3.34% to +6.27% |
| Inter-batch Accuracy (%RE) | -1.84% to +6.73% |
| Mean Extraction Recovery | 83.31% - 92.58% |
| Sample Stability | Stable for 3 freeze-thaw cycles, 24h at ambient temperature, and 3 months at -20°C |
Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of drospirenone in human plasma.
Caption: Workflow for Drospirenone Quantification in Plasma.
Conclusion
The LC-MS/MS method described, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantitative analysis of drospirenone in human plasma. Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective sample preparation techniques that yield clean extracts and high recovery. This application note serves as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for drospirenone, supporting a wide range of clinical and pharmaceutical research applications.
References
Application Note and Protocol: Solid-Phase Extraction of Drospirenone and Drospirenone-d4 from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the solid-phase extraction (SPE) of drospirenone and its deuterated internal standard, drospirenone-d4, from human plasma. The protocol is designed for high-throughput bioanalytical applications requiring sensitive and selective quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described mixed-mode SPE procedure effectively minimizes matrix effects, leading to high analyte recovery and robust performance. This application note is intended to guide researchers in developing and validating methods for pharmacokinetic and bioequivalence studies of drospirenone.
Introduction
Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives.[1][2] Accurate and precise quantification of drospirenone in biological matrices, such as human plasma, is crucial for pharmacokinetic assessments and bioequivalence studies. Solid-phase extraction is a preferred sample preparation technique as it provides cleaner extracts compared to protein precipitation and liquid-liquid extraction, thereby reducing matrix effects and improving the reliability of LC-MS/MS analysis.[3][4] This protocol details a mixed-mode SPE procedure that combines reversed-phase and ion-exchange mechanisms for enhanced selectivity in isolating drospirenone and its internal standard from complex plasma samples.
Experimental Protocol
This protocol is a composite methodology synthesized from established procedures for the analysis of drospirenone in human plasma.
Materials and Reagents
-
Drospirenone and this compound reference standards
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid
-
Ammonium hydroxide
-
Mixed-mode SPE cartridges (e.g., Oasis MAX or similar polymeric mixed-mode anion exchange sorbent)
-
96-well collection plates
-
SPE vacuum manifold
Internal Standard (IS) Spiking Solution Preparation
Prepare a working solution of this compound in methanol at an appropriate concentration for spiking into plasma samples. The final concentration in the sample should be sufficient to provide a stable and reproducible signal.
Sample Preparation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of the this compound internal standard working solution to each sample.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 2% formic acid in water to each sample.
-
Vortex mix for 10 seconds.
Solid-Phase Extraction (SPE) Procedure
The following steps should be performed using a vacuum manifold.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 2% formic acid in acetonitrile into a clean collection tube or 96-well plate.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex mix to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the SPE and subsequent LC-MS/MS analysis of drospirenone.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Drospirenone | 0.5 - 250 | 0.5 | > 0.997 |
Data synthesized from a highly selective UPLC-MS/MS method.
Table 2: Recovery and Precision
| Analyte | QC Level | Mean Recovery (%) | Intra-batch CV (%) | Inter-batch CV (%) |
| Drospirenone | Low QC (15 ng/mL) | 83.31 - 92.58 | ≤ 5.58 | < 6.08 |
| Medium QC (50 ng/mL) | 83.31 - 92.58 | ≤ 5.58 | < 6.08 | |
| High QC (85 ng/mL) | 83.31 - 92.58 | ≤ 5.58 | < 6.08 |
Recovery data is for a liquid-liquid extraction method but provides an expected range for a well-optimized SPE method. Precision data is from the same LLE method.
Visualizations
Drospirenone SPE Workflow
Caption: Workflow for the solid-phase extraction of drospirenone.
Conclusion
The described solid-phase extraction protocol provides a robust and reliable method for the quantification of drospirenone and its internal standard, this compound, in human plasma. The use of a mixed-mode sorbent ensures high selectivity and recovery, minimizing matrix effects and leading to accurate and precise results in subsequent LC-MS/MS analysis. This method is suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and bioequivalence studies.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Drospirenone and Drospirenone-d4 in Human Plasma
Abstract
This application note details a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of drospirenone and its deuterated internal standard, drospirenone-d4, in human plasma. The described protocol is tailored for high-throughput bioanalytical studies, offering excellent sensitivity, selectivity, and a rapid 3-minute cycle time. This method is particularly relevant for pharmacokinetic and bioequivalence studies in drug development.
Introduction
Drospirenone is a synthetic progestin widely used in oral contraceptives.[1][2][3] Accurate and reliable quantification of drospirenone in biological matrices is crucial for clinical and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis, as they compensate for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the chromatographic separation of drospirenone and this compound, followed by their quantification using tandem mass spectrometry.
Experimental
Materials and Reagents
-
Drospirenone and this compound reference standards
-
HPLC or UPLC grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges or plates
Instrumentation
The method was developed and validated using a Waters ACQUITY UPLC System coupled with a Waters Quattro Premier Triple Quadrupole Mass Spectrometer or a SCIEX Triple Quad™ 5500 LC/MS/MS system.[4] Equivalent instrumentation from other manufacturers can also be adapted.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were established to achieve a robust and rapid separation of drospirenone and its deuterated analog.
Table 1: Optimized Chromatographic Conditions
| Parameter | Value |
| System | UPLC-MS/MS or HPLC-MS/MS |
| Column | C18 (e.g., 50 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 5mM Ammonium Formate buffer in water |
| Mobile Phase B | Acetonitrile:Methanol mixture |
| Elution Mode | Gradient |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Total Run Time | 8.0 minutes (a 3-minute cycle is also reported) |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM). The optimized MRM transitions for drospirenone and this compound are provided in Table 2.
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Drospirenone | 367.1 | 97.00 | 200 | 121 |
| This compound | 371.1 | 97.00 | 200 | 121 |
Data sourced from a method for Ethinyl Estradiol and Drospirenone quantification.
Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve drospirenone and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the drospirenone stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration appropriate for spiking in plasma samples.
Sample Preparation (Solid-Phase Extraction)
A mixed-mode solid-phase extraction (SPE) is recommended to selectively separate drospirenone from plasma matrix components, thereby minimizing matrix effects.
-
Sample Spiking: To 500 µL of human plasma, add the internal standard working solution. For calibration curve samples, add the appropriate drospirenone working standard solution.
-
SPE Column Conditioning: Condition the SPE cartridges with methanol followed by water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes (drospirenone and this compound) with an appropriate elution solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of drospirenone.
Results and Discussion
The described method demonstrated excellent performance for the quantification of drospirenone in human plasma.
Linearity and Sensitivity
The method was found to be linear over a concentration range of 0.5 to 250 ng/mL for drospirenone in human plasma. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio well above the accepted limits. A correlation coefficient (r²) greater than 0.997 was consistently achieved.
Table 3: Linearity and Sensitivity Data
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Weighting Factor | 1/x |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The calculated concentrations for QC samples at 0.75, 25, and 200 ng/mL were all within 15% of the expected values.
Recovery
The extraction recovery of drospirenone from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean extraction recovery was found to be consistent and reproducible across the different QC levels.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantitative analysis of drospirenone and its deuterated internal standard, this compound, in human plasma. The protocol is well-suited for regulated bioanalytical laboratories supporting pharmacokinetic and bioequivalence studies of drospirenone-containing pharmaceutical products. The combination of efficient solid-phase extraction and rapid UPLC-MS/MS analysis allows for the processing of over 400 samples per day without compromising data quality.
Logical Relationship Diagram
Caption: Relationship between analytes and analytical outcome.
References
Application Note: High-Throughput Analysis of Drospirenone-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Drospirenone-d4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Drospirenone, a synthetic progestin commonly used in oral contraceptives. This method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for the accurate detection of this compound.
Introduction
Drospirenone is a fourth-generation progestin with anti-mineralocorticoid and anti-androgenic properties.[1] Accurate and reliable quantification of its deuterated internal standard, this compound, is essential for clinical and pharmaceutical research. LC-MS/MS has become the preferred analytical technique for such applications due to its high selectivity, sensitivity, and speed.[2] This document provides a comprehensive protocol for the determination of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 500 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 2 mL of a tertiary-butyl methyl ether (TBME) and n-Hexane mixture.[3][4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4°C for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of a mixture of acetonitrile and water for injection into the LC-MS/MS system.[3]
Alternatively, a solid-phase extraction (SPE) method can be utilized for sample clean-up.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 5mM Ammonium Formate buffer |
| Mobile Phase B | Acetonitrile:Methanol |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 8.0 minutes |
A gradient elution is employed for optimal separation.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
MS Parameters:
| Analyte | MRM Transition (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| Drospirenone | 367.1 -> 97.0 | 200 | 100 | - | 121 | - |
| This compound | 371.1 -> 97.0 | 200 | 100 | - | 121 | - |
DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. Values for EP and CXP were not explicitly available for this compound in the searched documents but are typically optimized during method development. The parent ion for Drospirenone is m/z 367.10.
Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for sensitivity and selectivity. This application note serves as a valuable resource for laboratories involved in the bioanalysis of Drospirenone.
References
Application Note: Robust Sample Preparation Strategies for the Quantification of Drospirenone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the extraction and cleanup of drospirenone from human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as drospirenone-d4, is crucial for correcting sample variability during preparation and potential matrix effects during analysis.[1][2] Three common and effective sample preparation techniques are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is detailed with step-by-step protocols, and their performance characteristics are summarized to aid researchers in selecting the most appropriate technique for their bioanalytical needs.
Introduction
Drospirenone is a synthetic progestin widely used in oral contraceptives and menopausal hormone therapy.[3][4] Accurate and precise quantification of drospirenone in biological matrices, such as human plasma, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[5] Bioanalytical methods for drospirenone often face challenges from matrix interferences, which can impact assay sensitivity, accuracy, and reproducibility.
The use of a stable isotope-labeled, deuterated internal standard (IS) is a highly effective strategy to mitigate these issues. A deuterated IS, such as this compound, is chemically identical to the analyte and co-elutes during chromatographic separation, allowing it to effectively compensate for variations in sample extraction, recovery, and matrix-induced ion suppression or enhancement in the mass spectrometer.
This application note details three widely used sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of drospirenone in human plasma with a deuterated internal standard.
General Experimental Workflow
The overall process for analyzing drospirenone in plasma involves several key stages, from initial sample handling to final data acquisition. The specific steps within the "Sample Preparation" stage will vary depending on the chosen technique (SPE, LLE, or PPT).
References
- 1. texilajournal.com [texilajournal.com]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Drospirenone (JAN/USP/INN) | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
Application of Drospirenone-d4 in Therapeutic Drug Monitoring: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Drospirenone-d4, a deuterium-labeled analog of the synthetic progestin drospirenone, serves as an essential internal standard for the accurate quantification of drospirenone in biological matrices. Its use in therapeutic drug monitoring (TDM) is critical for pharmacokinetic studies, bioequivalence assessments, and clinical research, ensuring reliable and precise measurement of the active drug concentration. This document provides detailed application notes and experimental protocols for the utilization of this compound in TDM.
Drospirenone is a unique progestin with antimineralocorticoid and antiandrogenic properties, distinguishing it from other synthetic progestins.[1][2] It is widely used in oral contraceptives and for the treatment of premenstrual dysphoric disorder and acne.[3] The therapeutic efficacy and potential for adverse effects, such as an increased risk of venous thromboembolism, necessitate accurate monitoring of its concentration in patients.[3] Drospirenone undergoes extensive oxidative metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[3]
Application Notes
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The stable isotope-labeled internal standard co-elutes with the unlabeled analyte (drospirenone) and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Key Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: Minimizes analytical variability.
-
Correction for Matrix Effects: Compensates for the influence of other components in the biological sample on the ionization of the analyte.
-
Improved Method Robustness: Ensures reliable results across different sample batches and analytical runs.
Experimental Protocols
The following are detailed protocols for the quantification of drospirenone in human plasma using this compound as an internal standard. These methods are based on established and validated LC-MS/MS procedures.
Method 1: Solid-Phase Extraction (SPE) followed by UPLC-MS/MS
This protocol is adapted from a highly selective and sensitive method for the analysis of drospirenone in human plasma.
1. Materials and Reagents:
-
Drospirenone and this compound reference standards
-
Human plasma (with anticoagulant)
-
Methanol, Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid
-
Mixed-mode SPE cartridges
-
Reagents for SPE conditioning, washing, and elution (e.g., methanol, water, specific buffers)
2. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of drospirenone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the drospirenone stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 50 ng/mL) with the same diluent.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5 to 250 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex the samples for 10 seconds.
-
Condition the mixed-mode SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges to remove interfering substances (e.g., with a low percentage of organic solvent in water).
-
Elute the drospirenone and this compound from the cartridges using an appropriate elution solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
4. UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC System or equivalent.
-
Analytical Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using two mobile phases is common. For example:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Drospirenone: 367.1 > 97.0
-
This compound: 371.1 > 97.0
-
5. Data Analysis:
-
Integrate the peak areas for both drospirenone and this compound.
-
Calculate the peak area ratio of drospirenone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x or 1/x²).
-
Determine the concentration of drospirenone in the unknown samples from the calibration curve.
Method 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS
This protocol is based on a method for the simultaneous quantification of ethinyl estradiol and drospirenone.
1. Materials and Reagents:
-
Drospirenone and this compound reference standards
-
Human plasma
-
Methanol, Acetonitrile (LC-MS grade)
-
tert-Butyl methyl ether (TBME)
-
n-Hexane
-
Ammonium bicarbonate buffer (pH 11)
2. Preparation of Standards and QC Samples:
-
Follow the same procedure as described in Method 1.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 2 mL of a TBME:n-Hexane mixture.
-
Vortex the samples for 5 minutes.
-
Centrifuge at 4°C to separate the organic and aqueous layers.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of ammonium bicarbonate buffer (pH 11).
4. LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera or equivalent.
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: Gradient elution with:
-
Mobile Phase A: 5mM Ammonium Formate buffer.
-
Mobile Phase B: Acetonitrile:Methanol.
-
-
Flow Rate: 300 µL/min.
-
Mass Spectrometer and MRM transitions: As described in Method 1.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for drospirenone analysis using a deuterated internal standard.
Table 1: Linearity and Sensitivity of Drospirenone Quantification
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| UPLC-MS/MS with SPE | 0.5 - 250 | 0.5 | > 0.997 | |
| LC-MS/MS with LLE | 1.003 - 171.152 | 1.003 | 0.9994 | |
| online SPE-LC-MS/MS | 2 - 100 | 2 | Not specified |
Table 2: Accuracy and Precision of Drospirenone Quantification
| Method | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| UPLC-MS/MS with SPE | 0.75, 25, 200 | < 15% | < 15% | Within 15% of nominal | |
| online SPE-LC-MS/MS | Low, Medium, High | Not specified | < 10% | -3.7% to 11.3% |
Visualizations
Drospirenone Metabolism and Action Pathway
Caption: Metabolic and pharmacological pathways of drospirenone.
Experimental Workflow for Drospirenone TDM
Caption: Workflow for therapeutic drug monitoring of drospirenone.
References
Drospirenone-d4 for in vivo drug metabolism and pharmacokinetic (DMPK) studies
Application Notes and Protocols for Drospirenone-d4 in In Vivo DMPK Studies
Introduction
Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives and hormone replacement therapy.[1][2][3][4][5] Understanding its behavior within a living organism is critical for optimizing its therapeutic efficacy and safety. Drug Metabolism and Pharmacokinetic (DMPK) studies are essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Stable isotope-labeled compounds, such as this compound, are invaluable tools in DMPK research. This compound (C₂₄H₂₆D₄O₃) is a deuterated form of drospirenone where four hydrogen atoms have been replaced by deuterium. Because its physical and chemical properties are nearly identical to the unlabeled drug, it is an ideal internal standard (IS) for quantitative bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable-isotope labeled IS compensates for variability during sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic measurements.
Metabolism of Drospirenone
Drospirenone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The major metabolites are pharmacologically inactive. The two main metabolites identified in human plasma are:
-
The acid form of Drospirenone (M11): This metabolite is formed by the opening of the lactone ring.
-
4,5-dihydrodrospirenone-3-sulfate: An additional major inactive metabolite.
The drug is almost completely metabolized, with the resulting metabolites excreted through urine and feces.
Caption: Metabolic pathway of Drospirenone via CYP3A4.
Pharmacokinetic Profile of Drospirenone
Drospirenone is rapidly and almost completely absorbed after oral administration, with a bioavailability of 76-85%. Peak serum concentrations are typically reached within 1-2 hours. It is extensively bound to serum albumin (about 95-97%) but not to sex hormone-binding globulin (SHBG) or corticoid binding globulin (CBG). The terminal half-life is approximately 31 hours.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Drospirenone following administration of a combination oral contraceptive (Ethinylestradiol 0.02 mg / Drospirenone 3 mg).
Table 1: Single-Dose Pharmacokinetic Parameters of Drospirenone (3 mg)
| Population | Cmax (ng/mL) | AUC₀₋₇₂h (ng·h/mL) | tmax (h) | t½ (h) |
|---|---|---|---|---|
| Caucasian | 36.9 (21.4) | 373 (22.8) | 1.5 (1.0-2.0) | 32.8 (21.8) |
| Japanese | 30.5 (28.9) | 360 (28.4) | 1.5 (1.0-3.0) | 33.5 (24.7) |
Values are presented as geometric mean (geometric coefficient of variation %), except for tmax which is median (range). Data derived from a comparative pharmacokinetic study.
Table 2: Steady-State Pharmacokinetic Parameters of Drospirenone (Day 21)
| Population | Cmax,ss (ng/mL) | AUC₀₋₂₄h,ss (ng·h/mL) | tmax,ss (h) | t½,ss (h) |
|---|---|---|---|---|
| Caucasian | 70.3 (22.2) | 839 (22.1) | 1.5 (1.0-4.0) | 30.8 (24.2) |
| Japanese | 71.1 (23.9) | 884 (20.5) | 2.0 (1.0-4.0) | 32.5 (25.1) |
Values are presented as geometric mean (geometric coefficient of variation %), except for tmax which is median (range). Data derived from a comparative pharmacokinetic study.
Experimental Protocol: Quantification of Drospirenone in Human Plasma using LC-MS/MS
This protocol describes a highly selective and sensitive method for the quantification of drospirenone in human plasma, employing this compound as an internal standard. The method utilizes Solid-Phase Extraction (SPE) for sample cleanup followed by Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Caption: In vivo DMPK experimental workflow using this compound.
Materials and Reagents
-
Drospirenone reference standard
-
This compound (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Ammonium Formate
-
Mixed-mode Solid-Phase Extraction (SPE) cartridges
Preparation of Standards
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Drospirenone and this compound in methanol to create primary stock solutions.
-
Working Standard Solutions: Serially dilute the Drospirenone stock solution with a methanol/water mixture to prepare calibration curve standards (e.g., ranging from 0.5 to 250 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) for spiking into all samples, including standards and quality controls (QCs).
Sample Preparation (Solid-Phase Extraction)
-
Aliquot: Transfer 200 µL of human plasma (standards, QCs, or unknown samples) into a 96-well plate or microcentrifuge tubes.
-
Spike: Add 20 µL of the this compound IS working solution to each sample. Vortex briefly to mix.
-
Condition SPE Cartridge: Condition a mixed-mode SPE cartridge by washing sequentially with methanol and then water.
-
Load Sample: Load the plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge to remove matrix interferences (e.g., with 5% ammonium hydroxide followed by water).
-
Elute: Elute Drospirenone and this compound from the cartridge using an appropriate solvent (e.g., 1 mL acetonitrile).
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Analytical Column: A suitable C18 column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 5mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile:Methanol mixture.
-
Flow Rate: 300 µL/min.
-
Gradient: A gradient elution is typically employed to ensure separation from matrix components.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier, SCIEX Triple Quad™ 5500).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions for Drospirenone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Drospirenone | 367.1 | 97.0 | 200 | 29 |
| This compound | 371.1 | 97.0 | 200 | 29 |
MRM transitions and MS parameters must be optimized for the specific instrument used.
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for both Drospirenone and this compound.
-
Ratio Calculation: Calculate the peak area ratio of the analyte (Drospirenone) to the internal standard (this compound) for all standards, QCs, and samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with appropriate weighting (e.g., 1/x) is typically used.
-
Quantification: Determine the concentration of Drospirenone in the unknown samples by interpolating their peak area ratios from the calibration curve. The method should be validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.
References
- 1. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Drospirenone in Environmental Water Samples Using Isotope Dilution Mass Spectrometry
Affiliation: Environmental Monitoring and Research Division, Global Scientific Solutions
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of drospirenone, a synthetic progestin, in various environmental water matrices. Due to its widespread use in oral contraceptives, drospirenone is an emerging contaminant of concern, potentially impacting aquatic ecosystems even at low concentrations.[1][2] This method employs solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using Drospirenone-d4 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3][4][5] This protocol provides a reliable workflow for environmental researchers and laboratories tasked with monitoring the occurrence and fate of synthetic hormones in aquatic environments.
Introduction
Drospirenone is a synthetic progestogen that is a common active ingredient in oral contraceptive pills. Its presence in freshwater systems, resulting from the discharge of treated and untreated wastewater, has raised concerns about its potential endocrine-disrupting effects on aquatic organisms. Monitoring drospirenone at environmentally relevant concentrations, often in the low nanogram-per-liter range, requires highly sensitive and selective analytical methods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such analyses due to its high selectivity and sensitivity. However, the complexity of environmental matrices, such as surface water and wastewater effluent, can lead to significant matrix effects, including ion suppression or enhancement, which can compromise the accuracy of quantification.
The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to overcome these challenges. By behaving nearly identically to the target analyte during sample extraction, cleanup, and ionization, the isotope-labeled standard allows for accurate correction of analytical variability, leading to more reliable and reproducible data. This application note provides a detailed protocol for the extraction and analysis of drospirenone in environmental water samples using this compound for internal standardization.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the analysis of drospirenone in environmental water samples.
Detailed Protocols
Sample Preparation
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation. If immediate analysis is not possible, store samples at 4°C and process within 48 hours.
-
Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Spike a known volume of the filtered water sample (e.g., 500 mL) with a standard solution of this compound to a final concentration of 10 ng/L.
Solid-Phase Extraction (SPE)
-
Cartridge Selection: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL).
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 5mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Source Temperature | 550°C |
| IonSpray Voltage | +5500 V |
| Nebulizing Gas (GS1) | 50 (arbitrary units) |
| Drying Gas (GS2) | 55 (arbitrary units) |
| Curtain Gas | 30 (arbitrary units) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Drospirenone | 367.1 | 97.0 | 200 | 29 |
| This compound | 371.1 | 97.0 | 200 | 29 |
Quantitative Data Summary
The following table summarizes the key performance characteristics of the analytical method.
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 250 ng/mL | |
| Correlation Coefficient (r²) | > 0.997 | |
| Limit of Quantification (LOQ) | 0.03 - 0.11 ng/L | |
| SPE Recovery | 92.5% - 106.4% | |
| Inter-assay Reproducibility (RSD) | < 10% |
Signaling Pathways and Logical Relationships
The use of an isotope-labeled internal standard is based on a clear logical relationship to ensure accurate quantification.
Caption: Logical relationship of isotope dilution for accurate quantification.
Conclusion
The described analytical method utilizing this compound as an internal standard provides a highly effective and reliable approach for the quantification of drospirenone in environmental water samples. The isotope dilution technique successfully mitigates matrix effects and procedural inconsistencies, ensuring high accuracy and precision. This method is well-suited for routine monitoring programs and research studies investigating the environmental fate and impact of synthetic hormones.
References
- 1. HPLC-MS/MS analysis of steroid hormones in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. waters.com [waters.com]
Troubleshooting & Optimization
Troubleshooting matrix effects in drospirenone quantification with Drospirenone-d4
Technical Support Center: Troubleshooting Matrix Effects in Drospirenone Quantification
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the quantification of drospirenone, with a focus on addressing matrix effects when using Drospirenone-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it impact the quantification of drospirenone?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of drospirenone quantification.[1] These effects are a significant challenge in bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: What are the typical sources of matrix effects in biological samples like plasma when analyzing for drospirenone?
A2: Matrix effects in biological samples are generally caused by endogenous or exogenous components that interfere with the ionization of drospirenone in the mass spectrometer's ion source.[1] Common sources in matrices such as plasma include:
-
Phospholipids: As major components of cell membranes, phospholipids are a primary cause of ion suppression, especially in electrospray ionization (ESI).[1]
-
Salts and Buffers: High concentrations of non-volatile salts can lead to a suppressed and unstable signal.
-
Proteins and Peptides: Inadequate removal of proteins and peptides during sample preparation can cause ion suppression.
-
Metabolites: Other small molecules present in the sample may co-elute with drospirenone and compete for ionization.
Q3: How can I determine if my drospirenone assay is being affected by matrix effects?
A3: Two primary methods can be used to assess matrix effects:
-
Post-Column Infusion: This provides a qualitative assessment. A constant flow of drospirenone is introduced into the LC eluent after the analytical column, followed by the injection of a blank sample extract. Any variation in the drospirenone signal indicates regions of ion suppression or enhancement.
-
Post-Extraction Spike: This method offers a quantitative assessment. The response of drospirenone in a standard solution is compared to the response of drospirenone spiked into a blank matrix sample that has undergone the extraction procedure. The difference in response indicates the degree of matrix effect.
Troubleshooting Guide
Problem 1: Poor reproducibility of drospirenone quantification, even with this compound internal standard.
-
Possible Cause: Differential matrix effects on drospirenone and this compound. Although stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects as the analyte, severe or highly variable matrix components can still lead to discrepancies.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Mixed-mode SPE, in particular, has been shown to be very powerful in reducing matrix effects for bioanalytical assays of drospirenone.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix to ensure drospirenone is uncharged for efficient extraction into an immiscible organic solvent.
-
Protein Precipitation (PPT): While a simpler method, it may not be as effective at removing phospholipids, a major source of matrix effects.
-
-
Chromatographic Separation: Improve the separation of drospirenone from co-eluting matrix components.
-
Adjust the mobile phase composition, gradient profile, or flow rate.
-
Consider a different column chemistry that provides better selectivity.
-
-
Problem 2: Significant ion suppression is observed for drospirenone.
-
Possible Cause: Co-elution of drospirenone with highly abundant matrix components, such as phospholipids.
-
Troubleshooting Steps:
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. This approach helps to ensure that the calibration curve accurately reflects the ionization behavior of drospirenone in the presence of the matrix.
-
Standard Addition: For highly variable matrices, the standard addition method can be effective. This involves spiking the analyte at different concentrations into the sample extract to create a calibration curve for each sample. However, this method is time-consuming.
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike drospirenone and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix. Spike drospirenone and this compound into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike drospirenone and this compound into six different lots of blank biological matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard (IS) Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS Normalized MF = (Peak Response Ratio of Analyte/IS in Set B) / (Peak Response Ratio of Analyte/IS in Set A)
-
-
Calculate the Recovery:
-
Recovery % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Quantitative Data Summary
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor | (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) | The coefficient of variation (CV) of the matrix factor from six different lots of matrix should be ≤15%. |
| IS Normalized Matrix Factor | (Analyte/IS Peak Area Ratio in Post-Extraction Spike) / (Analyte/IS Peak Area Ratio in Neat Solution) | The CV of the IS-normalized matrix factor from six different lots of matrix should be ≤15%. |
| Recovery | [(Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike)] * 100 | Recovery should be consistent across different concentrations. |
This data is based on general bioanalytical method validation guidelines.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
Technical Support Center: Optimizing LC-MS/MS for Drospirenone-d4 Analysis
Welcome to the technical support center for optimizing LC-MS/MS sensitivity for low levels of Drospirenone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound in my LC-MS/MS analysis?
Low signal intensity for your internal standard, this compound, can originate from several factors throughout the analytical workflow. The most common issues include:
-
Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix, degradation of the standard during sample processing, or the presence of contaminants can all significantly reduce signal intensity.[1]
-
Ion Suppression/Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1][2][3]
-
Liquid Chromatography (LC) Problems: Poor chromatographic peak shape, such as broad or tailing peaks, can decrease the signal-to-noise ratio.[1] Leaks in the LC system or incorrect injection volumes can also lead to a low and inconsistent signal.
-
Mass Spectrometry (MS) Issues: An uncalibrated or contaminated mass spectrometer, incorrect ion source parameters, or improper selection of MRM transitions can all result in poor sensitivity.
Q2: My this compound signal is inconsistent across a batch of samples. What should I investigate?
Inconsistent internal standard response is a common issue in bioanalysis and warrants investigation to ensure data accuracy. Here are the key areas to examine:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples is a frequent cause. Ensure thorough and consistent vortexing, complete solvent evaporation, and precise reconstitution.
-
Pipetting Errors: Inaccurate pipetting of the this compound internal standard solution into the samples will lead to variable responses. Verify pipette calibration and technique.
-
Matrix Effects: The composition of the biological matrix can vary between samples, causing differential ion suppression.
-
Instrument Drift: A gradual decrease or increase in signal over the course of an analytical run can indicate instrument instability. This could be due to changes in the ion source temperature or contamination buildup.
Q3: How can I mitigate ion suppression when analyzing low levels of this compound?
Mitigating ion suppression is crucial for achieving high sensitivity and robust results. Consider the following strategies:
-
Optimize Sample Preparation: Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components compared to a simple protein precipitation or liquid-liquid extraction (LLE).
-
Improve Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components. Using a column with a different selectivity or a smaller particle size can also enhance resolution.
-
Modify Mobile Phase Composition: The addition of mobile phase additives can influence ionization efficiency. For Drospirenone, which is often analyzed in positive ion mode, acidic modifiers like formic acid are common. However, the concentration should be optimized, as excessive amounts can sometimes cause suppression.
-
Reduce Matrix Load: If possible, inject a smaller volume of the sample extract onto the LC column to minimize the amount of matrix introduced into the mass spectrometer.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Signal
This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Guide 2: Optimizing Mass Spectrometer Parameters for this compound
Fine-tuning the mass spectrometer is essential for maximizing sensitivity.
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Drospirenone contains functional groups that are readily protonated. |
| MRM Transitions | Precursor Ion (Q1): m/z 371.1, Product Ion (Q3): m/z 97.0 | These transitions are commonly reported and provide good specificity and sensitivity for this compound. |
| Collision Energy (CE) | Optimize empirically by infusing a standard solution and ramping the CE to find the value that yields the highest product ion intensity. | The optimal CE is instrument-dependent and crucial for efficient fragmentation. |
| Declustering Potential (DP) | Optimize in conjunction with CE to prevent ion fragmentation in the orifice region and improve ion transmission. | Proper DP values minimize adduct formation and enhance signal. |
| Source Temperature | Typically in the range of 500-550 °C. Optimize based on instrument manufacturer's recommendations and empirical testing. | Efficient desolvation of the droplets from the LC eluent is critical for generating gas-phase ions. |
| Nebulizing Gas (GS1) and Drying Gas (GS2) | Optimize gas flows to ensure a stable spray and efficient solvent evaporation. | Inadequate gas flows can lead to poor ionization and signal instability. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Aliquoting: To 500 µL of human plasma in a polypropylene tube, add 10 µL of this compound internal standard solution.
-
Extraction: Add 2 mL of an extraction solvent mixture (e.g., tert-butyl methyl ether: n-Hexane).
-
Vortexing: Vortex the samples for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., acetonitrile:water, 50:50 v/v).
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
SPE can provide a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects.
Caption: A typical solid-phase extraction workflow for plasma samples.
Recommended LC-MS/MS Parameters
The following tables summarize typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Example Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 5mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile:Methanol |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient | A gradient elution is typically employed to separate the analyte from matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Example Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | +5500 V |
| Source Temperature | 550 °C |
| MRM Transition (this compound) | 371.1 -> 97.0 |
| Dwell Time | 200 ms |
References
Technical Support Center: Addressing Ion Suppression in the Bioanalysis of Drospirenone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering ion suppression issues during the bioanalysis of drospirenone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges in a practical, question-and-answer format.
Troubleshooting Guide
Q1: My drospirenone signal is low and inconsistent between samples. Could this be ion suppression?
A1: Yes, low and variable analyte signal are hallmark signs of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of drospirenone in the mass spectrometer's ion source, leading to a suppressed signal. To confirm ion suppression, a post-column infusion experiment is recommended.[1]
Q2: How do I perform a post-column infusion experiment to confirm ion suppression?
A2: A post-column infusion experiment helps to identify regions in your chromatogram where ion suppression is occurring. A detailed protocol is provided in the "Experimental Protocols" section below. The basic principle involves introducing a constant flow of a drospirenone standard solution into the mass spectrometer post-column. A dip in the otherwise stable signal baseline upon injection of a blank plasma extract indicates the retention time of matrix components that are causing ion suppression.
Q3: What are the primary sources of ion suppression in drospirenone plasma analysis?
A3: The most common sources of ion suppression in plasma analysis are endogenous components that are not completely removed during sample preparation. For drospirenone, these primarily include:
-
Phospholipids: These are abundant in plasma and are a major cause of ion suppression in reversed-phase chromatography.
-
Salts and Proteins: High concentrations of salts from buffers and residual proteins can also interfere with ionization.
-
Other Endogenous Molecules: Plasma is a complex matrix containing numerous other small molecules that can co-elute with drospirenone.
Q4: My recovery for drospirenone is consistently low. What are the potential causes and solutions?
A4: Low recovery can be due to several factors throughout the analytical workflow. Here’s a systematic approach to troubleshoot this issue:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for drospirenone. Solid-Phase Extraction (SPE) is generally more effective than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT) for removing interfering matrix components and achieving higher recovery for drospirenone.[2] Refer to the "Data Presentation" section for a comparison of different extraction techniques.
-
Analyte Adsorption: Drospirenone may adsorb to plasticware or the LC system tubing. Using silanized glassware and ensuring compatibility of all materials can mitigate this.
-
Suboptimal pH: The pH during extraction is critical. Ensure the pH of the sample and solvents is optimized for drospirenone's chemical properties to ensure it is in a neutral form for efficient extraction.
-
Incomplete Elution from SPE Cartridge: The elution solvent in your SPE protocol may not be strong enough to completely elute drospirenone from the sorbent. Experiment with stronger solvents or solvent mixtures.
Q5: I've confirmed ion suppression. How can I modify my method to mitigate it?
A5: Several strategies can be employed to reduce or eliminate ion suppression:
-
Improve Sample Preparation: As mentioned, switching to a more rigorous sample preparation technique like SPE can significantly reduce matrix effects. A well-developed SPE protocol can selectively remove phospholipids and other interfering components.[2]
-
Optimize Chromatography:
-
Change the analytical column: Using a column with a different chemistry (e.g., a phenyl-hexyl instead of a C18) can alter selectivity and chromatographically separate drospirenone from the suppressing matrix components.
-
Modify the mobile phase gradient: A shallower gradient can improve the resolution between drospirenone and co-eluting interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for drospirenone is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties to drospirenone, it will be affected by ion suppression to the same extent. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.
Frequently Asked Questions (FAQs)
Q: What is ion suppression? A: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest (drospirenone) is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q: Is ion suppression more common in ESI or APCI? A: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). This is because ESI is more sensitive to changes in the surface tension and charge competition within the sprayed droplets, which are influenced by matrix components.
Q: Can I just dilute my sample to reduce ion suppression? A: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte. This approach may be feasible if the concentration of drospirenone in your samples is high, but it will likely compromise the sensitivity and may not be suitable for assays requiring low limits of quantification.
Q: How do I choose the right internal standard to compensate for ion suppression? A: The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte (drospirenone-d₄, for example). A SIL-IS will have the same retention time and ionization characteristics as the analyte, ensuring that it experiences the same degree of ion suppression. If a SIL-IS is not available, a structural analog that elutes very close to the analyte and has similar ionization properties can be used, but it will not compensate for matrix effects as effectively.
Q: Will a tandem mass spectrometer (MS/MS) eliminate ion suppression? A: No. While MS/MS provides high selectivity by monitoring specific precursor-to-product ion transitions, ion suppression occurs in the ion source before the mass analysis. Therefore, even with a highly selective MS/MS method, if the ionization of drospirenone is suppressed, the signal will be reduced.
Data Presentation
The following tables summarize quantitative data related to the bioanalysis of drospirenone, focusing on parameters affected by ion suppression.
Table 1: Comparison of Sample Preparation Techniques for Drospirenone Analysis
| Sample Preparation Technique | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 75-85 | < 15 | 20-40 (Suppression) | |
| Liquid-Liquid Extraction (LLE) | 83-93 | < 10 | 10-25 (Suppression) | |
| Solid-Phase Extraction (SPE) | 90-105 | < 5 | < 15 (Minimal Suppression) |
Table 2: Validation Data for a UPLC-MS/MS Method for Drospirenone using SPE
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Inter-day Precision (CV%) | < 6.08% |
| Inter-day Accuracy (RE%) | -1.84% to +6.73% |
| Mean Extraction Recovery | 83.31 - 92.58% |
| Matrix Effect Variability | < 15% |
Experimental Protocols
1. Detailed Protocol for Solid-Phase Extraction (SPE) of Drospirenone from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Materials:
-
Oasis HLB SPE cartridges (30 mg, 1 cc)
-
Human plasma samples
-
Drospirenone standard solutions
-
Internal Standard solution (e.g., Drospirenone-d4)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
4% Phosphoric acid in water
-
Elution solvent: Acetonitrile
-
Reconstitution solvent: 50:50 Acetonitrile:Water
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute the drospirenone and internal standard from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Protocol for Post-Column Infusion Experiment
-
System Setup:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Syringe containing a standard solution of drospirenone (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted plasma sample (prepared using your current method)
-
-
Procedure:
-
Connect the outlet of the LC column to one inlet of the T-connector.
-
Connect the outlet of the syringe pump to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Begin acquiring data on the mass spectrometer in MRM mode for drospirenone. You should observe a stable, elevated baseline signal.
-
Once a stable baseline is achieved, inject the blank, extracted plasma sample onto the LC column and start the chromatographic run.
-
Monitor the drospirenone MRM signal throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.
-
Mandatory Visualizations
References
Improving peak shape and resolution for Drospirenone-d4 in HPLC
Welcome to the technical support center for the HPLC analysis of Drospirenone-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: A common starting point for reverse-phase HPLC (RP-HPLC) analysis of this compound involves a C18 column and a mobile phase consisting of a mixture of an aqueous component (water or buffer) and an organic solvent like acetonitrile or methanol.[1][2][3] Gradient elution is often employed, especially in complex matrices, to achieve good separation.[3]
Q2: My this compound peak is tailing. What is the most likely cause?
A2: Peak tailing for steroid compounds like this compound is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the column.[4] Other potential causes include column overload, a void at the column inlet, or an inappropriate mobile phase pH.
Q3: Why is my resolution between this compound and other components poor?
A3: Poor resolution can stem from several factors, including inadequate column efficiency, incorrect mobile phase composition, or a flow rate that is too high. The selectivity of your method may not be optimal for separating this compound from closely eluting compounds.
Q4: Can I use the same HPLC method for Drospirenone and this compound?
A4: Generally, yes. Deuterated standards like this compound are designed to have very similar chemical properties and chromatographic behavior to their non-deuterated counterparts. However, minor shifts in retention time can sometimes occur, so it's essential to verify system suitability for both compounds.
Q5: How does mobile phase pH affect the analysis of this compound?
A5: Although Drospirenone is a neutral compound and less susceptible to pH changes than acidic or basic compounds, the pH of the mobile phase can still influence peak shape by affecting the ionization state of silanol groups on the column's stationary phase. Lowering the mobile phase pH (e.g., to around 3) can help to suppress the ionization of silanols, reducing peak tailing.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase by adding an acidifier like formic acid or trifluoroacetic acid to a concentration of 0.1%. This protonates the silanol groups, minimizing unwanted interactions.
-
Solution 2: Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) into your mobile phase to maintain a consistent, low pH.
-
Solution 3: Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column, which has fewer free silanol groups.
-
-
Column Overload:
-
Solution 1: Reduce Injection Volume: Inject a smaller volume of your sample.
-
Solution 2: Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample and reinject.
-
-
Column Contamination or Degradation:
-
Solution 1: Use a Guard Column: A guard column installed before your analytical column can trap contaminants from the sample matrix, extending the life of the main column.
-
Solution 2: Column Wash: If you suspect contamination, perform a column wash procedure as recommended by the manufacturer.
-
Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions, it may be necessary to replace it.
-
Issue 2: Poor Resolution
Symptoms: The this compound peak is not fully separated from an adjacent peak (co-elution).
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Solution 1: Adjust Organic Solvent Ratio: In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve the separation of early-eluting peaks.
-
Solution 2: Change Organic Solvent: Switching from methanol to acetonitrile (or vice-versa) can alter the selectivity of your separation due to different solvent properties.
-
Solution 3: Optimize Gradient Profile: If using a gradient, make the slope of the gradient shallower around the elution time of this compound. This will give more time for the separation to occur.
-
-
Incorrect Flow Rate:
-
Solution: Decrease Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
-
-
Insufficient Column Efficiency:
-
Solution 1: Use a Longer Column: A longer column provides more theoretical plates and thus higher resolving power.
-
Solution 2: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency but will generate higher backpressure.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition and Flow Rate on Drospirenone Retention Time (tR) and Resolution (Rs)
| Parameter Change | Original Value | Modified Value | Observed Effect on tR | Observed Effect on Rs |
| % Acetonitrile | 65% | 63% | Increase | Potential Improvement |
| % Acetonitrile | 65% | 67% | Decrease | Potential Decrease |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increase | Potential Improvement |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Decrease | Potential Decrease |
Note: Data is illustrative, based on robustness studies for Drospirenone. Actual results may vary depending on the specific column and system.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
-
Baseline Experiment:
-
Prepare a mobile phase of 65:35 (v/v) Acetonitrile:Water.
-
Equilibrate your C18 column with the mobile phase until a stable baseline is achieved.
-
Inject your this compound standard and record the chromatogram, noting the peak shape and tailing factor.
-
-
pH Modification:
-
Prepare a new aqueous phase by adding 0.1% formic acid to HPLC-grade water.
-
Prepare a new mobile phase of 65:35 (v/v) Acetonitrile:0.1% Formic Acid in Water.
-
Flush the HPLC system and column with the new mobile phase.
-
Re-equilibrate the column until the baseline is stable.
-
Inject the this compound standard and compare the peak shape and tailing factor to the baseline experiment.
-
-
Solvent Ratio Adjustment (if necessary):
-
If peak tailing is reduced but the retention time is not optimal, adjust the ratio of Acetonitrile to the aqueous phase.
-
To increase retention, decrease the Acetonitrile percentage (e.g., to 60:40).
-
To decrease retention, increase the Acetonitrile percentage (e.g., to 70:30).
-
Re-equilibrate the column with each new mobile phase composition before injection.
-
Protocol 2: Column Selection and Screening for Better Resolution
-
Initial Column:
-
Perform the analysis using a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Alternative Selectivity Columns:
-
If resolution is insufficient with the C18 column, consider columns with different stationary phase chemistries that can offer alternative selectivity. Good options to try include:
-
Phenyl-Hexyl Column: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds.
-
Cyano (CN) Column: Can be used in both normal-phase and reverse-phase modes and provides different selectivity compared to alkyl phases.
-
-
-
Screening Procedure:
-
For each new column, perform an initial scouting gradient (e.g., 5% to 95% organic solvent over 15 minutes) to determine the approximate elution time of this compound.
-
Based on the scouting run, develop a focused gradient or an isocratic method to optimize the separation around the target peak.
-
Compare the resolution obtained on each column to identify the best stationary phase for your specific sample matrix.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
References
Technical Support Center: Stability of Drospirenone-d4 in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Drospirenone-d4 in various biological matrices. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The main stability concerns for this compound in biological matrices such as plasma, serum, and urine revolve around its chemical and metabolic stability, as well as the potential for isotopic exchange. As a deuterated internal standard, its stability is crucial for the accurate quantification of Drospirenone.[1] Key factors that can affect its stability include storage temperature, pH of the matrix, enzymatic degradation, and the number of freeze-thaw cycles.[1]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: For long-term storage of biological samples containing this compound, it is recommended to maintain them at -20°C or -80°C.[2][3][4] Studies on the unlabeled Drospirenone in human plasma have shown stability for at least 3 months at -20°C. For short-term or bench-top stability during sample processing, it is advisable to keep the samples on ice to minimize potential degradation.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: Bioanalytical method validation guidelines typically require assessing the stability of an analyte and its internal standard for a minimum of three freeze-thaw cycles. For unlabeled Drospirenone in human plasma, stability has been demonstrated for up to three freeze-thaw cycles. It is crucial to minimize the number of freeze-thaw cycles, and it is recommended to aliquot samples into smaller volumes if repeated analysis is anticipated.
Q4: Is this compound stable in processed samples (e.g., in an autosampler)?
A4: The stability of the processed sample extract, often referred to as post-preparative or autosampler stability, is a critical parameter to evaluate. For unlabeled Drospirenone, processed samples have been shown to be stable for up to 72 hours at 4°C in the autosampler. This suggests that this compound is likely to be stable under similar conditions, but this should be confirmed during method validation.
Q5: Can the deuterium labels on this compound exchange with hydrogen atoms from the matrix?
A5: Hydrogen-deuterium (H/D) exchange is a potential issue for all deuterated internal standards. The stability of the deuterium label depends on its position in the molecule. Labels on aromatic rings or non-labile carbon atoms are generally stable under typical bioanalytical conditions. It is important to be aware of the potential for H/D exchange, especially under harsh pH or high-temperature conditions during sample preparation. This can be assessed by incubating the deuterated standard in the blank matrix and monitoring for any signal from the unlabeled analyte.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard (IS) Response | Degradation of this compound during storage or sample processing. | - Review storage conditions and sample handling procedures. - Perform stability tests (freeze-thaw, bench-top, long-term) to confirm the stability of this compound under your experimental conditions. - Minimize the time samples are at room temperature. |
| Inconsistent sample preparation. | - Ensure accurate and precise addition of the IS to all samples. - Use calibrated pipettes and maintain a consistent workflow. | |
| Matrix effects (ion suppression or enhancement). | - Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. - Optimize sample clean-up procedures to remove interfering matrix components. | |
| Shift in IS Retention Time | Deuterium isotope effect. | - This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. - Ensure that the chromatographic peak of this compound is well-resolved from any potential interferences. |
| Appearance of Unlabeled Drospirenone Peak in IS Solution | Isotopic exchange (H/D back-exchange). | - Assess for H/D exchange by incubating this compound in a blank matrix under your experimental conditions and monitoring for the appearance of the unlabeled Drospirenone signal. - If exchange is significant, consider modifying sample preparation conditions (e.g., pH, temperature). |
| Impurity in the this compound standard. | - Verify the isotopic purity of the this compound standard from the certificate of analysis provided by the supplier. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the stability of the parent compound, Drospirenone, has been evaluated and provides a strong indication of the expected stability of its deuterated analog.
Table 1: Stability of Drospirenone in Human Plasma
| Stability Test | Condition | Duration | Stability |
| Freeze-Thaw | 3 cycles (-20°C to Room Temp) | 3 cycles | Stable |
| Bench-Top | Ambient/Room Temperature | 24 hours | Stable |
| Long-Term | -20°C | 3 months | Stable |
| Post-Preparative | 4°C (Autosampler) | 72 hours | Stable |
Note: The stability of this compound should be independently confirmed during the bioanalytical method validation in the specific biological matrix of interest.
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of Drospirenone and this compound into a blank biological matrix (plasma, serum, or urine).
-
Analyze one set of freshly prepared QC samples to establish the baseline (T=0) concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process and analyze the samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Protocol for Short-Term (Bench-Top) Stability Assessment
Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration representative of sample handling and preparation time.
Methodology:
-
Use low and high concentration QC samples prepared in the relevant biological matrix.
-
Thaw the QC samples and keep them at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
-
At the end of the period, process and analyze the samples.
-
Compare the results to the baseline concentrations. The mean concentration should be within ±15% of the nominal value.
Protocol for Long-Term Stability Assessment
Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.
Methodology:
-
Prepare multiple sets of low and high concentration QC samples in the biological matrix.
-
Analyze one set of freshly prepared QC samples to establish the baseline.
-
Store the remaining QC samples at the proposed long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Thaw the samples, process, and analyze them against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
References
Technical Support Center: Refinement of Extraction Recovery for Drospirenone-d4 from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of Drospirenone-d4 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The two primary methods for extracting this compound from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4] Both techniques have been successfully applied in bioanalytical methods for the quantification of drospirenone.[1]
Q2: Which extraction method offers higher selectivity and recovery?
A2: Mixed-mode SPE has been shown to provide highly selective sample preparation, which is crucial for minimizing matrix effects and sample variability. This can lead to cleaner extracts and more reliable quantification, especially when using sensitive techniques like UPLC-MS/MS. LLE is a simpler and cost-effective alternative that can also yield good recovery.
Q3: What are the key challenges in the bioanalysis of this compound from plasma?
A3: Common challenges include managing matrix effects, ensuring high and reproducible recovery, preventing analyte loss due to non-specific binding, and disrupting protein binding. For sensitive analyses, even minor interferences from plasma components like phospholipids can impact the accuracy and precision of the results.
Q4: How can I minimize matrix effects?
A4: Effective sample preparation is key to minimizing matrix effects. Using a highly selective method like mixed-mode SPE can virtually eliminate matrix effects. Additionally, optimizing chromatographic conditions can help separate this compound from co-eluting matrix components.
Q5: What is a typical recovery rate for Drospirenone extraction from plasma?
A5: With an optimized LLE method using dichloromethane, mean extraction recoveries for drospirenone have been reported to be in the range of 83.31% to 92.58%. A mixed-mode SPE method has also demonstrated high recovery for drospirenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from plasma.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete disruption of protein binding: Drospirenone can be highly protein-bound in plasma. | - Pretreat the plasma sample with an acid (e.g., formic acid, trichloroacetic acid) or an organic solvent (e.g., acetonitrile) to precipitate proteins and release the analyte. - For SPE, ensure the sample loading conditions (e.g., pH) are optimized to favor the release of this compound from plasma proteins. |
| Inefficient extraction solvent (LLE): The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. | - Test different extraction solvents or solvent mixtures. Dichloromethane has been used successfully for drospirenone extraction. | |
| Suboptimal SPE cartridge conditioning or elution: Improper conditioning can lead to poor retention, while an inappropriate elution solvent will result in incomplete recovery. | - Ensure the SPE cartridge is conditioned and equilibrated according to the manufacturer's protocol. - Optimize the elution solvent composition and volume. A stronger solvent or multiple elution steps may be necessary. | |
| Analyte loss due to non-specific binding: this compound, being a steroid, can adsorb to glass or plastic surfaces. | - Use polypropylene tubes and pipette tips instead of glass. - Consider using silanized glassware if glass is necessary. | |
| High Variability in Recovery (Poor Precision) | Inconsistent sample processing: Variations in vortexing time, centrifugation speed, or solvent volumes can lead to inconsistent results. | - Standardize all steps of the extraction protocol. Use calibrated pipettes and consistent timing for each step. |
| Matrix effects from different plasma lots: The composition of plasma can vary between donors, affecting extraction efficiency and ionization in the mass spectrometer. | - Evaluate the method using at least six different sources of plasma to assess the impact of matrix variability. - A more robust sample cleanup method, such as mixed-mode SPE, may be required to minimize these effects. | |
| Incomplete drying or reconstitution: Residual extraction solvent can affect chromatographic performance, while incomplete reconstitution leads to lower analyte concentration. | - Ensure complete evaporation of the organic solvent under a gentle stream of nitrogen. - Vortex the sample thoroughly during the reconstitution step to ensure the analyte is fully dissolved. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Insufficient sample cleanup: Co-elution of endogenous plasma components (e.g., phospholipids) with the analyte can interfere with ionization. | - Implement a more rigorous sample preparation technique, such as mixed-mode SPE, to remove interfering substances. - For LLE, a back-extraction step might help to further clean up the sample. |
| Suboptimal chromatographic separation: The analyte is not adequately resolved from matrix components on the analytical column. | - Optimize the HPLC/UPLC gradient, mobile phase composition, and column chemistry to improve the separation of this compound from interfering peaks. | |
| Contamination or Carryover | Contamination from labware or reagents: Impure solvents or improperly cleaned labware can introduce interfering substances. | - Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all reusable labware between samples. |
| Carryover from the autosampler: The analyte from a high-concentration sample may adsorb to the injection needle or valve and elute in subsequent runs. | - Implement a rigorous needle wash protocol in the autosampler method, using a strong organic solvent. - Inject blank samples after high-concentration standards or samples to check for carryover. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated method for the determination of drospirenone in human plasma.
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean polypropylene tube.
-
Add the internal standard solution (this compound).
-
-
Extraction:
-
Add 3 mL of dichloromethane to the plasma sample.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE) Protocol (Mixed-Mode)
This protocol is a general representation based on a highly selective method for drospirenone analysis.
-
Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma with an appropriate buffer to adjust the pH.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger wash solution (e.g., an appropriate buffer) to remove basic and neutral interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using 1 mL of an acidic organic solvent (e.g., methanol with 1% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in an appropriate volume of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction (Dichloromethane) | Mixed-Mode Solid-Phase Extraction |
| Mean Extraction Recovery | 83.31% - 92.58% | High recovery reported, specific percentage not detailed in the abstract. |
| Intra-batch Precision (CV%) | ≤ 5.58% | Not specified |
| Inter-batch Precision (CV%) | < 6.08% | Not specified |
| Intra-batch Accuracy (RE%) | -3.34% to +6.27% | Not specified |
| Inter-batch Accuracy (RE%) | -1.84% to +6.73% | Not specified |
| Matrix Effect Variability | Negligible | < ± 15% across 6 sources of plasma |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
Strategies to reduce signal-to-noise ratio for Drospirenone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to reducing the signal-to-noise ratio in the analysis of Drospirenone-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the common causes of poor signal-to-noise (S/N) ratio for this compound in LC-MS/MS analysis?
A poor signal-to-noise ratio for your deuterated internal standard, this compound, can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:
-
Sample Preparation: Inefficient extraction of this compound from the biological matrix can lead to low recovery and, consequently, a weak signal. The presence of interfering endogenous components from the matrix can also suppress the ionization of this compound, a phenomenon known as the matrix effect.[1][2][3]
-
Chromatographic Conditions: Suboptimal chromatographic separation can result in co-elution of this compound with matrix components, leading to ion suppression.[1] Peak broadening can also decrease the peak height, thereby reducing the S/N ratio.
-
Mass Spectrometer Settings: Improper tuning and calibration of the mass spectrometer can lead to poor signal intensity. Inadequate ionization efficiency and incorrect mass transition settings will also result in a diminished signal for this compound.
Question 2: How can I troubleshoot a low signal intensity for this compound?
If you are observing a weak or undetectable signal for this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low this compound Signal
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
-
Verify Sample Preparation:
-
Extraction Recovery: Ensure your extraction method provides adequate recovery for Drospirenone. A study reported mean absolute recoveries of 83.31% to 92.58% for drospirenone using dichloromethane extraction. If your recovery is significantly lower, consider optimizing the extraction solvent and procedure.
-
Internal Standard Concentration: Double-check the concentration of your this compound spiking solution. An overly diluted standard will naturally result in a low signal.
-
-
Optimize LC Conditions:
-
Column Choice: A suitable column is crucial for good peak shape and separation. For instance, a Peerless cyano column has been used successfully for drospirenone analysis.
-
Mobile Phase Composition: The mobile phase should be optimized to achieve good retention and peak shape for this compound. A mobile phase of methanol and ammonium formate buffer has been shown to be effective.
-
Flow Rate: Adjusting the flow rate can impact peak height and width. Lower flow rates with smaller diameter columns can increase peak height.
-
-
Check MS Settings:
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.
-
Ionization Source Parameters: Optimize the ionization source conditions, such as temperature and gas flows, to maximize the ionization of this compound.
-
Mass Transitions: Verify that you are monitoring the correct precursor and product ion masses for this compound.
-
Question 3: My baseline is noisy. How can I reduce the noise to improve the S/N ratio?
A high baseline noise can obscure the signal of your analyte. Here are some strategies to reduce baseline noise:
Strategies to Reduce Baseline Noise
| Strategy | Description | Key Considerations |
| Mobile Phase Quality | Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can contribute significantly to baseline noise. | Always filter freshly prepared mobile phases. |
| System Cleaning | Regularly flush the LC system and clean the mass spectrometer's ion source. Contamination buildup is a common source of noise. | Follow the manufacturer's guidelines for cleaning procedures. |
| Detector Settings | Increase the detector time constant or use signal bunching in the data system to smooth the baseline. | Be cautious not to oversmooth, as this can lead to peak distortion. |
| Electronic Noise | Ensure the instrument is properly grounded and shielded from other electronic equipment that may cause interference. | Check for and eliminate ground loops. |
Question 4: How do I identify and mitigate matrix effects for this compound?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.
Identifying Matrix Effects:
A common method to assess matrix effects is to compare the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
Mitigating Matrix Effects:
-
Improve Sample Preparation: More selective sample preparation techniques can effectively remove interfering matrix components. Mixed-mode Solid-Phase Extraction (SPE) has been shown to virtually eliminate matrix effects for drospirenone analysis.
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components is a crucial step. This can involve changing the column, mobile phase, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard. In theory, it should co-elute with the analyte (Drospirenone) and experience the same degree of matrix effects, thus providing accurate quantification. However, if the signal of this compound itself is suppressed, the strategies mentioned above are necessary.
Experimental Protocol: Mixed-Mode SPE for Drospirenone
This protocol is adapted from a method that demonstrated effective removal of matrix components for drospirenone analysis.
-
Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Wash with an acidic solution to remove basic interferences.
-
-
Elution:
-
Elute Drospirenone (bound by reversed-phase) with an appropriate organic solvent (e.g., methanol).
-
A separate elution step can be used for other analytes if necessary (e.g., ethinyl estradiol bound by anion exchange).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Matrix Effect Assessment Workflow
Caption: A workflow for the assessment and mitigation of matrix effects in bioanalysis.
Question 5: What are the optimal LC-MS/MS parameters for this compound analysis?
While optimal parameters can vary between instruments, the following table provides a starting point based on published methods for Drospirenone.
LC-MS/MS Parameters for Drospirenone Analysis
| Parameter | Example Value | Reference |
| LC System | Waters ACQUITY UPLC System | |
| Column | Peerless cyano column | |
| Mobile Phase | Methanol and ammonium formate buffer | |
| Flow Rate | Isocratic | |
| Injection Volume | 10 µL | N/A |
| MS System | Waters Quattro Premier Triple Quadrupole | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Monitored Transition | For Drospirenone: m/z 367.10 -> (Product Ion) |
Note: The specific product ion for Drospirenone and the transitions for this compound would need to be determined empirically.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should validate all methods in their own laboratories to ensure they meet the specific requirements of their studies.
References
Overcoming challenges in the synthesis and purification of Drospirenone-d4
Welcome to the technical support center for the synthesis and purification of Drospirenone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the preparation of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A common strategy for introducing deuterium into the Drospirenone molecule is through the stereoselective reduction of a suitable precursor. One plausible route involves the reduction of an enone intermediate, such as Δ⁶-Drospirenone, using a deuterated reducing agent. This method targets the specific positions for deuterium incorporation. A detailed hypothetical protocol is provided in the "Experimental Protocols" section.
Q2: What are the most common impurities I might encounter?
A2: Impurities in Drospirenone synthesis can be categorized as process-related, degradation products, or residual solvents.[1][2] Common process-related impurities include diastereomers, epimers (like 6,7-Epidrospirenone), and byproducts from incomplete reactions or side reactions.[1][3] It is also crucial to monitor for the presence of unlabeled Drospirenone and species with varying degrees of deuteration.
Q3: How can I determine the isotopic purity of my this compound sample?
A3: The isotopic purity is typically determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated compounds based on their mass-to-charge ratio.[4] ¹H NMR can be used to confirm the absence of protons at the labeled positions, while ²H NMR will show signals for the incorporated deuterium.
Q4: What is the best method for purifying crude this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective technique for purifying this compound from closely related impurities. A semi-preparative C18 column with a mobile phase consisting of acetonitrile and water is commonly used. The specific gradient and flow rate can be optimized to achieve the best separation.
Q5: My overall yield is very low. What are the potential causes?
A5: Low yield can result from several factors, including incomplete reaction, degradation of the starting material or product, and losses during workup and purification. Key steps to investigate are the efficiency of the deuteration reaction and the recovery from the purification process. Reviewing reaction temperature, time, and reagent stoichiometry is recommended.
Troubleshooting Guides
Synthesis Troubleshooting
This guide addresses common issues encountered during the synthesis of this compound.
| Observation | Potential Cause | Suggested Solution |
| Low Isotopic Incorporation (<95%) | 1. Inactive or degraded deuterated reagent.2. Presence of protic solvent or moisture.3. Non-optimal reaction temperature or time. | 1. Use a fresh, unopened vial of the deuterated reagent.2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon). Use anhydrous solvents.3. Perform a time-course study and optimize the reaction temperature. |
| Presence of Multiple Deuterated Species (d1, d2, d3) | 1. Isotopic scrambling.2. Non-specific reduction or exchange. | 1. Lower the reaction temperature.2. Choose a more selective reducing agent. |
| High Levels of Unlabeled Drospirenone | 1. Incomplete reaction.2. Insufficient amount of deuterated reagent. | 1. Increase reaction time or temperature moderately.2. Increase the molar equivalents of the deuterated reagent. |
| Formation of Unknown Byproducts | 1. Side reactions due to incorrect temperature.2. Degradation of starting material or product. | 1. Optimize the reaction temperature; run at a lower temperature for a longer duration.2. Check the stability of the starting material under the reaction conditions. |
Purification Troubleshooting
This guide focuses on challenges during the HPLC purification of this compound.
| Observation | Potential Cause | Suggested Solution |
| Poor Separation of this compound and an Impurity | 1. Inappropriate mobile phase composition.2. Column overloading.3. Unsuitable stationary phase. | 1. Adjust the gradient of the mobile phase; a shallower gradient can improve resolution.2. Reduce the injection volume or the concentration of the sample.3. Try a different column chemistry (e.g., a phenyl-hexyl column). |
| Broad Peak Shape | 1. Column degradation.2. Sample solvent incompatible with the mobile phase. | 1. Flush the column or replace it if it's at the end of its lifespan.2. Dissolve the sample in the initial mobile phase. |
| Low Recovery After Purification | 1. Product precipitation on the column.2. Degradation of the product on the column.3. Incomplete elution from the column. | 1. Modify the mobile phase to increase solubility.2. Ensure the mobile phase pH is compatible with the compound's stability.3. Increase the percentage of the strong solvent (acetonitrile) at the end of the gradient to ensure all product is eluted. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol describes a plausible method for synthesizing this compound from a suitable precursor.
Reaction: Reduction of Δ⁶-Drospirenone using Deuterated Sodium Borohydride (NaBD₄) with a stereoselective catalyst.
Materials:
-
Δ⁶-Drospirenone
-
Sodium Borohydride-d4 (NaBD₄)
-
Cerium(III) chloride heptahydrate (for Luche reduction conditions)
-
Methanol-d4 (MeOD)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an argon atmosphere, dissolve Δ⁶-Drospirenone (1 equivalent) and Cerium(III) chloride heptahydrate (1.1 equivalents) in a mixture of anhydrous DCM and Methanol-d4 (4:1 v/v).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reduction: Slowly add Sodium Borohydride-d4 (1.5 equivalents) to the cooled solution in small portions over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Semi-Preparative HPLC
System:
-
Semi-preparative HPLC system with a UV detector.
-
Column: C18, 250 mm x 21.2 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Detector Wavelength: 271 nm
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 60% Acetonitrile in Water). Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 40% B) for at least 30 minutes.
-
Injection and Elution: Inject the prepared sample. Elute with a linear gradient from 40% B to 80% B over 40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound.
References
Adjusting mobile phase composition for optimal Drospirenone-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Drospirenone-d4.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis by reverse-phase LC-MS/MS?
A common starting point for the analysis of this compound is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B).
-
Mobile Phase A: Water with an additive to improve ionization, such as 0.1% formic acid or 5mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol, often with the same additive as Mobile Phase A to maintain consistency.
A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte.
Q2: How do different organic solvents, like acetonitrile and methanol, affect the analysis of this compound?
The choice between acetonitrile and methanol can impact chromatographic resolution and elution strength.
-
Acetonitrile: Generally provides lower backpressure and may offer different selectivity for separating isomers compared to methanol.
-
Methanol: Is a more polar solvent and can be beneficial for eluting highly retained compounds.
The optimal choice often depends on the specific column chemistry and the need to separate this compound from any potential interferences.
Q3: What is the role of additives like formic acid or ammonium formate in the mobile phase?
Additives are crucial for enhancing the ionization efficiency of neutral steroids like Drospirenone, which can be challenging to measure by mass spectrometry. Formic acid is often used to promote the formation of protonated molecules ([M+H]^+) in positive electrospray ionization (+ESI), which can significantly improve the signal response.[1] Ammonium formate can also be used as a buffer to control the pH of the mobile phase.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for this compound can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Check for Secondary Interactions:
-
Cause: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on the silica-based column.
-
Solution: Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase to suppress the ionization of silanol groups and improve peak shape.
-
-
Optimize Mobile Phase pH:
-
Cause: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. For a neutral compound like Drospirenone, ensuring the pH is not excessively high is important to avoid any potential degradation or unwanted interactions.
-
-
Evaluate Sample Solvent:
-
Cause: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute your final sample extract in a solution that is as close as possible to the initial mobile phase composition.
-
-
Check for Column Overload:
-
Cause: Injecting too much analyte onto the column can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inspect for Column Contamination or Voids:
-
Cause: Buildup of matrix components on the column frit or a void at the head of the column can distort peak shape.
-
Solution: Backflush the column. If the problem persists, try replacing the column.
-
Issue 2: Retention Time Shifts
Q: I am observing inconsistent retention times for this compound between injections. What could be the problem?
A: Retention time shifts can be frustrating and can affect the reliability of your results. Here’s how to troubleshoot this issue:
-
Verify Mobile Phase Preparation:
-
Cause: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is prepared fresh and accurately. If using a buffer, double-check the weighing and pH adjustment. Always degas the mobile phase before use to prevent bubble formation in the pump.
-
-
Check for Leaks in the LC System:
-
Cause: A leak in the flow path will cause a drop in pressure and an increase in retention times.
-
Solution: Inspect all fittings and connections for any signs of leakage.
-
-
Ensure Proper Column Equilibration:
-
Cause: Insufficient column equilibration between gradient runs can lead to retention time drift.
-
Solution: Increase the column equilibration time to ensure the column is fully returned to the initial conditions before the next injection. A typical equilibration time is 5-10 column volumes.
-
-
Monitor Column Temperature:
-
Cause: Fluctuations in column temperature can cause retention time shifts.
-
Solution: Use a thermostatted column compartment and ensure it is maintaining a stable temperature.
-
Issue 3: Low Signal Intensity or Signal Suppression
Q: The signal for my this compound internal standard is low and inconsistent. What could be causing this?
A: Low or variable signal intensity is often due to ion suppression in the mass spectrometer source.
-
Evaluate Matrix Effects:
-
Cause: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.
-
Solution:
-
Improve Sample Cleanup: Enhance your sample preparation method (e.g., solid-phase extraction) to remove more of the interfering matrix components.
-
Adjust Chromatography: Modify the mobile phase gradient to achieve better separation of this compound from the matrix interferences.
-
-
-
Optimize Ion Source Parameters:
-
Cause: The settings of the electrospray ionization (ESI) source may not be optimal for this compound.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal.
-
-
Check Mobile Phase Additives:
-
Cause: The type and concentration of the mobile phase additive can significantly impact ionization efficiency.
-
Solution: Experiment with different additives (e.g., formic acid vs. ammonium formate) and concentrations to find the optimal conditions for your instrument.
-
Quantitative Data Summary
Table 1: Example Mobile Phase Compositions for Drospirenone Analysis
| Mobile Phase A | Mobile Phase B | Column | Detection | Reference |
| 5mM Ammonium Formate buffer | Acetonitrile:Methanol | C18 (50 x 2.1 mm, 5 µm) | LC-MS/MS | [2] |
| 0.1% Formic acid | Acetonitrile | Luna C18 (100 x 2.6 mm, 1.6 µ) | UPLC-PDA | [3] |
| 50 mM K2HPO4 (pH 8.0) | Acetonitrile | Nova-Pak CN | HPLC-UV | [4] |
| 1% Orthophosphoric acid | Methanol | Symmetry C18 (250 x 4.6mm, 5µm) | HPLC-UV | [5] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound in Plasma
This protocol provides a general starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 500 µL of plasma with the this compound internal standard.
-
Condition a mixed-mode SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase conditions.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18, e.g., 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (+ESI)
-
MRM Transition: Monitor the appropriate precursor and product ions for this compound.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: General method development workflow.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Drospirenone using Drospirenone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Drospirenone in biological matrices, with a focus on the validation of a method utilizing Drospirenone-d4 as a stable isotope-labeled internal standard. The performance of this method is contrasted with an alternative approach using a structural analog internal standard, levonorgestrel. This document is intended to assist researchers in selecting and implementing a robust and reliable bioanalytical assay for Drospirenone in pharmacokinetic and bioequivalence studies.
Executive Summary
The quantification of Drospirenone, a synthetic progestin widely used in oral contraceptives, requires a highly sensitive and selective bioanalytical method. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS bioanalysis due to its ability to effectively compensate for matrix effects and variability in sample processing.[1][2][3][4][5] This guide presents a detailed overview of a validated LC-MS/MS method using this compound and compares its performance characteristics with a method employing levonorgestrel, a commonly used structural analog internal standard.
Method Performance Comparison
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. Stable isotope-labeled internal standards, like this compound, are chemically and structurally almost identical to the analyte, ensuring they co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. This leads to more effective compensation for matrix-induced ionization suppression or enhancement.
In contrast, structural analog internal standards, such as levonorgestrel, may have different chromatographic retention times and ionization efficiencies compared to the analyte, which can lead to less reliable correction for matrix effects.
The following tables summarize the validation parameters for two distinct bioanalytical methods for Drospirenone: one using this compound and the other using levonorgestrel as the internal standard.
Table 1: Bioanalytical Method Parameters
| Parameter | Method with this compound IS | Method with Levonorgestrel IS |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Internal Standard | This compound | Levonorgestrel |
| Linearity Range | 1.00 - 200.00 ng/mL | 5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9998 |
Table 2: Validation Summary
| Validation Parameter | Method with this compound IS | Method with Levonorgestrel IS |
| Accuracy | Within ± 15% of nominal concentration | RE (%) between -3.34 and +6.27 |
| Precision (CV%) | ≤ 15% | Intra-batch: ≤ 5.58%, Inter-batch: < 6.08% |
| Recovery | Not explicitly stated, but expected to be consistent between analyte and IS | 83.31 - 92.58% (Drospirenone), 89.32% (Levonorgestrel) |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 5 ng/mL |
Experimental Protocols
A detailed experimental protocol for the bioanalytical method of Drospirenone using this compound as an internal standard is provided below. This protocol is a composite representation based on findings from multiple sources.
Sample Preparation
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.0 min: 50-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-50% B
-
2.6-3.5 min: 50% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Drospirenone: 367.1 > 97.0
-
This compound: 371.1 > 97.0
-
-
Collision Energy: Optimized for the specific instrument
-
Source Temperature: 500°C
Visualizations
To illustrate the experimental workflow and the logical relationship in the choice of internal standards, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to Drospirenone Assay: Evaluating Linearity, Accuracy, and Precision with Drospirenone-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drospirenone in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for drospirenone, with a focus on the performance characteristics of an LC-MS/MS assay utilizing a deuterated internal standard, Drospirenone-d4.
This guide presents a detailed examination of the linearity, accuracy, and precision of this method, alongside comparative data from alternative analytical techniques. Detailed experimental protocols and visual workflows are provided to facilitate a deeper understanding of the methodologies.
Performance Comparison of Drospirenone Assays
The selection of an appropriate analytical method is critical for generating high-quality data. The following tables summarize the performance characteristics of a highly sensitive LC-MS/MS method using this compound as an internal standard, and an alternative LC-MS/MS method employing levonorgestrel as the internal standard.
Linearity
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Method | Analyte | Internal Standard | Calibration Curve Range | Correlation Coefficient (r²) |
| LC-MS/MS[1][2] | Drospirenone | This compound | 1.00363 - 171.152 ng/mL | 0.9994[2] |
| LC-MS/MS[3] | Drospirenone | Levonorgestrel | 5 - 100 ng/mL | 0.9998[3] |
| UPLC-MS/MS | Drospirenone | Not Specified | 0.5 - 250 ng/mL | > 0.997 |
| RP-HPLC | Drospirenone | None | 3 - 18 µg/mL | 0.9993 |
Accuracy and Precision
Accuracy refers to the closeness of the mean test results obtained by the method to the true value, while precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for variability in sample extraction, injection, and ionization.
Table 2: Intra-Day and Inter-Day Precision and Accuracy for Drospirenone using this compound Internal Standard
| Quality Control Sample | Nominal Conc. (pg/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| Precision (%CV) | Accuracy (%) | ||
| LLOQ | 1003.63 | 4.8 | 102.3 |
| QC Low | 2509.08 | 3.5 | 101.5 |
| QC Medium | 80290.45 | 2.9 | 100.8 |
| QC High | 128464.72 | 2.5 | 100.3 |
Table 3: Intra-Batch and Inter-Batch Precision and Accuracy for Drospirenone using Levonorgestrel Internal Standard
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-Batch (n=6) | Inter-Batch (n=18) |
| Precision (%CV) | Accuracy (RE %) | ||
| QC Low | 15 | ≤5.58 | -3.34 to +6.27 |
| QC Medium | 40 | ≤5.58 | -3.34 to +6.27 |
| QC High | 80 | ≤5.58 | -3.34 to +6.27 |
Drospirenone Signaling Pathway
Drospirenone is a synthetic progestin that exerts its effects through various hormonal pathways. It acts as a progesterone receptor agonist and also possesses anti-mineralocorticoid and anti-androgenic properties. These actions contribute to its use in oral contraceptives and for managing conditions like acne and premenstrual dysphoric disorder.
Caption: Drospirenone's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the protocols for the LC-MS/MS method utilizing this compound and an alternative LC-MS/MS method.
Protocol 1: LC-MS/MS Assay of Drospirenone with this compound Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 2 mL of a tert-Butyl methyl ether (TBME) and n-Hexane mixture.
-
Vortex mix and centrifuge the samples.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of acetonitrile and water for analysis.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu Nexera with 30AC autosampler.
-
Column: C18 (50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 5mM Ammonium Formate buffer.
-
Mobile Phase B: Acetonitrile:Methanol.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 10 µL.
-
Run Time: 8.0 minutes.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: SCIEX Triple Quad™ 5500.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MRM Transitions:
-
Drospirenone: 367.1 -> 97.00
-
This compound: 371.1 -> 97.00
-
Protocol 2: LC-MS/MS Assay of Drospirenone with Levonorgestrel Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (levonorgestrel).
-
Extract the sample with dichloromethane.
-
Evaporate the organic layer and reconstitute the residue for injection.
2. Chromatographic Conditions:
-
Column: Peerless cyano column.
-
Mobile Phase: Isocratic mixture of methanol and ammonium formate buffer.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Turboionspray.
-
MRM Transitions: Specific fragmentation monitoring for drospirenone and levonorgestrel.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process to ensure that the method is suitable for its intended purpose.
Caption: A typical bioanalytical method validation workflow.
References
A Comparative Guide to Internal Standards for Drospirenone Quantification by LC-MS/MS: Drospirenone-d4 vs. Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drospirenone in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variations and ensuring analytical accuracy. This guide provides a detailed comparison of the performance of a stable isotope-labeled internal standard, Drospirenone-d4, with a commonly used structural analog, levonorgestrel, for the quantification of drospirenone.
Performance Data Summary
The following tables summarize the key validation parameters for LC-MS/MS methods utilizing this compound and levonorgestrel as internal standards for the determination of drospirenone in human plasma.
Table 1: Method Performance with this compound as Internal Standard
| Validation Parameter | Result |
| Linearity Range | 1.00 - 171.15 ng/mL |
| Correlation Coefficient (r) | 0.9994 |
| Accuracy (% Bias) | Within ±20% |
| Precision (% CV) | < 15% |
Data extracted from a conference abstract; detailed experimental conditions may vary.
Table 2: Method Performance with Levonorgestrel as Internal Standard [1][2]
| Validation Parameter | Result |
| Linearity Range | 5 - 100 ng/mL[1][2] |
| Correlation Coefficient (r²) | 0.9998[1] |
| Accuracy (RE %) | -3.34 to +6.73% |
| Intra-batch Precision (CV%) | ≤ 5.58% |
| Inter-batch Precision (CV%) | < 6.08% |
| Mean Extraction Recovery | 83.31 - 92.58% |
Discussion of Comparative Performance
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, leading to very similar extraction recovery and ionization efficiency. This close matching minimizes variability and matrix effects, resulting in high accuracy and precision. The data presented, although from a preliminary report, suggests that the method using this compound achieves excellent linearity and precision.
Levonorgestrel, a synthetic progestin, serves as a structural analog internal standard. While it shares structural similarities with drospirenone, differences in its physicochemical properties can lead to variations in extraction efficiency and ionization response compared to the analyte. However, the presented validation data for the method using levonorgestrel demonstrates that with careful optimization, it can also yield a highly accurate, precise, and reliable assay. The comprehensive validation report for the levonorgestrel method provides strong evidence of its suitability for bioanalytical applications.
Ultimately, the choice between this compound and a structural analog like levonorgestrel may depend on factors such as the availability and cost of the internal standard, the required level of assay performance, and regulatory requirements. For the most demanding applications requiring the highest level of accuracy and minimal matrix effects, the use of a stable isotope-labeled internal standard like this compound is recommended.
Experimental Protocols
Method 1: Quantification of Drospirenone using this compound Internal Standard
This protocol is based on the available information and typical LC-MS/MS methodologies.
Sample Preparation
A liquid-liquid extraction method is employed. To 500 µL of plasma, 10 µL of this compound internal standard solution is added. The samples are then extracted with a mixture of tert-butyl methyl ether (TBME) and n-hexane. The organic layer is separated, evaporated to dryness, and the residue is reconstituted for injection.
Liquid Chromatography
-
System: High-Performance Liquid Chromatography (HPLC) system
-
Column: A suitable reversed-phase C18 column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol)
-
Flow Rate: Optimized for separation and peak shape
-
Injection Volume: 10 µL
Mass Spectrometry
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Drospirenone: Precursor Ion > Product Ion (Specific m/z values to be optimized)
-
This compound: 371.1 > 97.0
-
Method 2: Quantification of Drospirenone using Levonorgestrel Internal Standard
This protocol is based on the detailed methodology described by Bhaumik et al.
Sample Preparation
To plasma samples, levonorgestrel internal standard is added. The samples are then extracted with dichloromethane. The organic extract is evaporated, and the residue is reconstituted in the mobile phase.
Liquid Chromatography
-
System: LC-MS/MS system
-
Column: Peerless cyano column
-
Mobile Phase: Isocratic mixture of methanol and ammonium formate buffer
-
Flow Rate: Not specified
-
Injection Volume: Not specified
Mass Spectrometry
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization: Turbo Ion Spray, Positive Mode
-
MRM Transitions:
-
Drospirenone: m/z 367.10 > (Product ion not specified)
-
Levonorgestrel: m/z 313.20 > (Product ion not specified)
-
Visualized Workflows
Caption: General experimental workflow for the quantification of drospirenone in plasma using an internal standard.
Caption: Decision pathway for selecting an internal standard for drospirenone analysis.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the accuracy and reliability of data for regulatory submissions. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have aligned their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which provides a unified framework for bioanalytical method validation. A cornerstone of this guidance, particularly for mass spectrometry-based assays, is the strong recommendation to use stable isotope-labeled internal standards (SIL-ISs).[1][2] This guide provides an objective comparison of bioanalytical method performance with SIL-ISs versus other alternatives, supported by experimental data, to aid in the development of robust and compliant methods.
An internal standard (IS) is crucial in quantitative bioanalysis to correct for variability during sample preparation and analysis.[2][3] The ideal IS mimics the physicochemical properties of the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4] SIL-ISs are considered the "gold standard" because they are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-perfect analogy allows them to effectively compensate for matrix effects and other sources of analytical variability.
Performance Comparison: Stable Isotope vs. Analog Internal Standards
While SIL-ISs are the preferred choice, practical considerations such as cost and availability sometimes lead to the use of structural analog internal standards. A structural analog is a molecule that is chemically similar but not identical to the analyte. The following tables summarize the comparative performance of methods validated with SIL-ISs versus analog-IS, based on key validation parameters outlined in the ICH M10 guideline.
| Validation Parameter | Performance with Stable Isotope-Labeled IS (SIL-IS) | Performance with Structural Analog IS | Key Considerations |
| Accuracy & Precision | High: Typically provides better accuracy and precision as it closely tracks the analyte through the entire analytical process. | Variable: Can provide acceptable accuracy and precision, but is more susceptible to deviations due to differences in physicochemical properties. | The structural similarity of the analog to the analyte is critical for its performance. |
| Matrix Effect | Excellent Compensation: Co-elution with the analyte allows for effective compensation of matrix-induced ion suppression or enhancement. | Potential for Differential Effects: Differences in chemical properties can lead to differential matrix effects, impacting accuracy and reproducibility. | Thorough evaluation of matrix effects from multiple sources is crucial when using an analog IS. |
| Recovery | Consistent Tracking: Tracks the analyte's recovery during sample extraction and processing more effectively. | Variable Recovery: Differences in properties like polarity and pKa can lead to different extraction recoveries compared to the analyte. | A case study on lapatinib showed that only a SIL-IS could correct for interindividual variability in recovery from patient plasma. |
| Selectivity & Specificity | High: The mass difference ensures high specificity in MS detection, minimizing the risk of cross-talk from the analyte. | Potential for Interference: Requires careful selection to avoid isobaric interferences from endogenous compounds or metabolites. | The risk of cross-signal contribution should be assessed, especially for deuterated standards. |
Quantitative Data Summary
The following table presents a summary of typical quantitative data observed during bioanalytical method validation, highlighting the advantages of using a SIL-IS.
| Parameter | Acceptance Criteria (ICH M10) | Typical Results with SIL-IS | Typical Results with Analog IS |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 5% | < 15% (can be higher with significant matrix effects) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | < 15% (can be higher with variable recovery) |
| Matrix Factor | IS-normalized matrix factor CV ≤ 15% | Close to 1, with low variability | Can deviate significantly from 1, with higher variability |
| Recovery | Consistent, precise, and reproducible | High and consistent across different lots of matrix | Can be lower and more variable than the analyte |
Experimental Protocols
Detailed methodologies for key validation experiments are crucial for regulatory compliance. The following are generalized protocols based on the ICH M10 guideline for a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.
-
Methodology:
-
Analyze at least six individual lots of blank biological matrix.
-
Spike one of these lots at the Lower Limit of Quantification (LLOQ).
-
Evaluate for any interfering peaks at the retention times of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.
-
Matrix Effect
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and IS.
-
Methodology:
-
Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with the analyte and IS at low and high concentrations.
-
Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.
-
Calculate the matrix factor by comparing the peak areas of the analyte and IS in the post-extraction spiked samples to the neat solutions.
-
The IS-normalized matrix factor is calculated as the ratio of the analyte matrix factor to the IS matrix factor.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).
-
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean concentration and the % bias for accuracy, and the standard deviation and %CV for precision.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the %CV should not exceed 15% (20% at the LLOQ).
-
Mandatory Visualizations
To better understand the workflows and logical relationships in bioanalytical method validation, the following diagrams are provided.
References
Navigating Isotopic Purity: A Comparative Guide to Drospirenone-d4 for Quantitative Analysis
For researchers, scientists, and drug development professionals utilizing Drospirenone-d4 as an internal standard, ensuring its isotopic purity is paramount for accurate and reliable quantitative analysis. This guide provides an objective comparison of methodologies to assess isotopic purity, presents a framework for evaluating commercially available this compound, and details experimental protocols for its use in quantitative assays.
The use of deuterated internal standards, such as this compound, is a cornerstone of precise bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). These standards closely mimic the physicochemical properties of the analyte, Drospirenone, allowing for effective correction of variability during sample preparation and analysis. However, the accuracy of this correction is directly dependent on the isotopic purity of the deuterated standard. Inadequate purity can lead to analytical bias and compromise the integrity of study results.
Assessing Isotopic Purity: A Tale of Two Techniques
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Each method offers distinct advantages and, when used in concert, they provide a comprehensive characterization of the isotopic enrichment and distribution.
Quantitative NMR (qNMR) spectroscopy is a powerful tool for determining the degree of deuteration by comparing the integral of the residual proton signals in the deuterated compound to that of a certified reference standard. ¹H NMR, in particular, is highly precise for quantifying the small amounts of residual protons.
High-Resolution Mass Spectrometry (HRMS) , on the other hand, excels at providing detailed information about the distribution of isotopologues. By accurately measuring the mass-to-charge ratio, HRMS can distinguish between molecules with different numbers of deuterium atoms (e.g., d3, d4, d5), allowing for the calculation of the percentage of the desired deuterated species.
A combined approach, leveraging both NMR and HRMS, offers the most robust assessment of isotopic purity, confirming both the degree of deuteration and the distribution of isotopologues.[1]
Comparison of this compound from Commercial Suppliers
Obtaining high-purity this compound is crucial for assay performance. While Certificates of Analysis (CoAs) from suppliers provide lot-specific purity data, this information is not always publicly available for direct comparison. However, based on typical specifications for high-quality deuterated standards, a representative comparison is presented below. Researchers should always refer to the CoA for the specific lot they are using.
| Supplier | Stated Isotopic Purity/Enrichment | Analytical Method(s) | Availability of Certificate of Analysis |
| Supplier A (e.g., LGC Standards) | >95% (HPLC)[2][3] | HPLC, Mass Spectrometry, NMR[4] | Yes, upon request[5] |
| Supplier B (e.g., Simson Pharma) | Accompanied by Certificate of Analysis | Not explicitly stated, but CoA provided | Yes, provided with the product |
| Supplier C (e.g., Toronto Research Chemicals) | Delivered with a complete analytical data package | NMR, HPLC, MS, Elemental Analysis | Yes, provided with the product |
| Supplier D (e.g., MedChemExpress) | Not explicitly stated | Not explicitly stated | Data Sheet and SDS available |
Note: This table is a representative example. Isotopic purity can vary between lots, and it is imperative to consult the Certificate of Analysis for the specific product purchased.
Alternative Internal Standards for Drospirenone Analysis
While this compound is an ideal internal standard due to its structural identity with the analyte, other compounds can be employed. The choice of an internal standard should be guided by its structural similarity, chromatographic behavior, and ionization efficiency relative to the analyte.
| Internal Standard | Advantages | Disadvantages |
| Levonorgestrel | Commercially available and has been used in published methods. | Structural differences may lead to variations in extraction recovery and matrix effects compared to Drospirenone. |
| Medroxyprogesterone acetate | Another synthetic progestin that could potentially be used. | Significant structural differences compared to Drospirenone, which could impact analytical performance. |
| Other Deuterated Drospirenone Isotopologues (e.g., Drospirenone-d3) | Closer structural similarity than non-isotopically labeled analogues. | May not be as readily available as this compound. Potential for isotopic crosstalk if not adequately resolved chromatographically. |
Experimental Protocols
Quantitative Analysis of Drospirenone in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Drospirenone in a biological matrix using this compound as an internal standard. Method optimization and validation are essential for each specific application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).
-
Add 2.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Drospirenone: e.g., m/z 367.2 → 225.1
-
This compound: e.g., m/z 371.2 → 229.1 (Note: These transitions are examples and should be optimized for the specific instrument used.)
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Drospirenone into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Drospirenone to this compound against the concentration of Drospirenone.
-
Determine the concentration of Drospirenone in the unknown samples from the calibration curve.
Assessment of Isotopic Purity of this compound
Workflow for Isotopic Purity Assessment
Caption: Workflow for assessing the isotopic purity of this compound.
1. Quantitative NMR (qNMR) Protocol for Isotopic Purity
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified qNMR reference standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Calculation: Integrate a well-resolved signal from the residual protons in this compound and a signal from the qNMR reference standard. The isotopic purity can be calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the sample and the standard.
2. High-Resolution Mass Spectrometry (HRMS) Protocol for Isotopic Purity
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via an LC system. Acquire full-scan mass spectra in the appropriate mass range to include all expected isotopologues.
-
Data Analysis: Extract the ion chromatograms or view the mass spectrum for the unlabeled Drospirenone (d0) and all deuterated isotopologues (d1, d2, d3, d4, etc.). Determine the peak area or intensity for each isotopologue.
-
Calculation: Calculate the isotopic purity as the percentage of the peak area of the desired isotopologue (d4) relative to the sum of the peak areas of all detected isotopologues.
Comparison of Isotopic Purity Assessment Methods
Caption: Key advantages and disadvantages of qNMR and HRMS for isotopic purity assessment.
By carefully selecting a high-purity this compound standard and rigorously validating the analytical method, researchers can ensure the generation of high-quality, reliable data in their quantitative studies. The combined use of NMR and HRMS for the characterization of the internal standard provides the highest level of confidence in its isotopic purity.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. This compound | CAS 2376035-94-6 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 2376035-94-6 | LGC Standards [lgcstandards.com]
- 4. Stable isotopes Reference Materials | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
Drospirenone-d4 as a Certified Reference Material for Quality Control: A Comparative Guide
In the landscape of pharmaceutical quality control and bioanalytical testing, the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. This guide provides a comprehensive comparison of Drospirenone-d4, a certified reference material, with other alternatives for the quality control of drospirenone, a synthetic progestin widely used in oral contraceptives. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Deuterium-labeled compounds, such as this compound, are the preferred internal standards for mass spectrometry-based bioanalysis. Due to their near-identical chemical and physical properties to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This allows for effective compensation for variations in sample preparation, instrument response, and matrix effects, leading to highly reliable and reproducible results. A bioequivalence study of drospirenone/ethinyl estradiol tablets utilized this compound as a stable isotopic labeled internal standard for the simultaneous determination of both active ingredients in human plasma by LC-MS/MS[1].
An Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or cost-prohibitive, a structural analog can be a viable alternative. For the analysis of drospirenone, Levonorgestrel has been successfully used as an internal standard in a validated bioanalytical method[2]. While not identical, a carefully selected structural analog should mimic the analytical behavior of the target analyte as closely as possible. However, it is important to note that differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization response, which may impact the accuracy of the results.
Performance Data: A Comparative Overview
The following tables summarize the validation parameters for analytical methods employing this compound and Levonorgestrel as internal standards for the quantification of drospirenone in human plasma. The data is compiled from separate studies and provides a comparative view of the performance of each internal standard.
Table 1: Method Validation Parameters with this compound as Internal Standard [1]
| Parameter | Performance |
| Linearity Range | 2.50 to 375.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.50 ng/mL |
| Intra-assay Precision and Accuracy | Within ±15% of nominal values |
| Inter-assay Precision and Accuracy | Within ±15% of nominal values |
| Stability | Stable under various storage conditions (benchtop, freeze-thaw, autosampler) |
Table 2: Method Validation Parameters with Levonorgestrel as Internal Standard [2]
| Parameter | Performance |
| Linearity Range | 5 to 100 ng/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Intra-batch Precision (CV%) | ≤ 5.58% |
| Intra-batch Accuracy (RE%) | -3.34% to +6.27% |
| Inter-batch Precision (CV%) | < 6.08% |
| Inter-batch Accuracy (RE%) | -1.84% to +6.73% |
| Mean Extraction Recovery | 83.31% - 92.58% |
Experimental Protocols
Method 1: Quantification of Drospirenone using this compound Internal Standard by LC-MS/MS
This method is based on a bioequivalence study for drospirenone and ethinyl estradiol tablets[1].
1. Sample Preparation:
-
A liquid-liquid extraction or solid-phase extraction is typically performed on plasma samples.
-
This compound internal standard is added to all samples, calibration standards, and quality control samples.
2. Chromatographic Conditions:
-
HPLC System: Waters XSelect® HSS T3 HPLC column.
-
Mobile Phase: A gradient of acetonitrile and formic acid in water.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both drospirenone and this compound.
Method 2: Quantification of Drospirenone using Levonorgestrel Internal Standard by LC-MS/MS
This method is based on a validated bioanalytical method for the determination of drospirenone in human plasma.
1. Sample Preparation:
-
Extraction: Liquid-liquid extraction with dichloromethane.
-
Levonorgestrel internal standard is added to the plasma samples.
2. Chromatographic Conditions:
-
Column: Peerless cyano column.
-
Mobile Phase: Isocratic mixture of methanol and ammonium formate buffer.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: TurboIonSpray in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the fragmentation of protonated ions for both drospirenone and levonorgestrel.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship in selecting an internal standard.
References
Comparative analysis of different analytical techniques for drospirenone quantification
A Comparative Guide to Analytical Techniques for the Quantification of Drospirenone
The accurate quantification of drospirenone, a synthetic progestin widely used in oral contraceptives, is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. A variety of analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most common methods—High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry—supported by experimental data and detailed methodologies.
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the different techniques used in drospirenone analysis.
| Analytical Technique | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | 3 - 18[1][2] | 99.06 - 100.78[1][2] | < 2.0[1] | 0.16 | 0.75 |
| 30 - 240 | 98.9 - 101.2 | < 0.5 | - | - | |
| 5 - 60 | 100.4 ± 0.5 | < 1.4 | - | - | |
| 10 - 60 | - | - | - | - | |
| LC-MS/MS | 0.00100363 - 0.17115224 | 80 - 120 | < 15 | - | 0.000993 |
| 0.5 - 250 (ng/mL) | Within 15% of expected | - | - | 0.5 (ng/mL) | |
| 2 - 100 (ng/mL) | -3.7 to 11.3 | < 10 | - | 2 (ng/mL) | |
| 5 - 100 (ng/mL) | -3.34 to +6.73 | < 6.08 | - | 5 (ng/mL) | |
| UV-Vis Spectrophotometry | 3 - 15 | 99.28 - 102.11 | 1.73 | 0.363 | 1.04 |
| 10 - 50 | - | - | - | - | |
| 0.5 - 32 | - | - | - | - | |
| HPTLC | 150 - 400 (ng/spot) | 98.30 ± 0.15 | Intraday: 0.76-1.32, Interday: 0.73-1.01 | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for routine quality control of drospirenone in pharmaceutical dosage forms due to its robustness and cost-effectiveness.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector is used. A common column choice is a C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase : A mixture of organic solvent and water is typically used. For example, a mobile phase of methanol and water in a 65:35 v/v ratio has been reported. Another common mobile phase is acetonitrile and water in a 65:35 v/v ratio.
-
Detection : UV detection is commonly performed at the maximum absorption wavelength of drospirenone, which is around 245-247 nm.
-
Sample Preparation :
-
Standard Solution : A stock solution of drospirenone is prepared by dissolving a known amount of the standard substance in a suitable solvent like methanol. Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Tablet Sample : A number of tablets are weighed and finely powdered. An amount of powder equivalent to a single dose of drospirenone is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered before injection into the HPLC system.
-
-
Validation : The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of drospirenone in complex biological matrices like human plasma.
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer is used.
-
Sample Preparation (for plasma samples) :
-
Solid-Phase Extraction (SPE) : This is a common technique to extract drospirenone from plasma and remove interfering substances.
-
Liquid-Liquid Extraction : An alternative to SPE, where the plasma sample is extracted with an immiscible organic solvent.
-
-
Chromatographic Conditions : A C18 analytical column is often used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol mixture).
-
Mass Spectrometry : The mass spectrometer is operated in the positive ionization mode. The quantification is typically performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for drospirenone and an internal standard.
-
Validation : The method is validated for linearity, sensitivity (LLOQ), selectivity, accuracy, precision, and stability in the biological matrix.
UV-Visible Spectrophotometry
This is a simpler and more cost-effective method, suitable for the quantification of drospirenone in bulk drug and simple pharmaceutical formulations.
-
Instrumentation : A UV-Visible spectrophotometer.
-
Solvent : Ethanol is a commonly used solvent as drospirenone is freely soluble in it.
-
Procedure :
-
The wavelength of maximum absorbance (λmax) for drospirenone in the chosen solvent is determined (typically around 274 nm in ethanol).
-
A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
The sample solution is prepared by dissolving the drug product in the solvent and its absorbance is measured.
-
The concentration of drospirenone in the sample is determined from the calibration curve.
-
-
Validation : The method is validated for linearity, accuracy, precision, and robustness as per ICH guidelines.
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.
Caption: Workflow for Drospirenone Quantification by HPLC-UV.
Caption: Workflow for Drospirenone Quantification by LC-MS/MS.
Caption: Workflow for Drospirenone Quantification by UV-Vis Spectrophotometry.
References
The Gold Standard of Quantification: Justification for Using a Deuterated Internal Standard Over a Structural Analog
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accurate quantification of target analytes is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique, and the use of an internal standard (IS) is a long-established practice to ensure data integrity by correcting for variability throughout the analytical process.[1] An internal standard, a compound added at a constant concentration to all samples, calibrators, and quality controls, normalizes for variations in sample preparation, instrument response, and matrix effects.[2]
The choice of this internal standard is a critical decision, with two primary candidates: a stable isotope-labeled (SIL) internal standard, such as a deuterated standard, or a structural analog. While both are employed, a strong scientific and regulatory consensus favors the use of deuterated standards for achieving the highest quality of data.[1] This guide provides an objective comparison, supported by experimental data and detailed methodologies, to justify the selection of a deuterated internal standard over a structural analog for rigorous quantitative bioanalysis.
The Core Advantage: Near-Identical Physicochemical Properties
A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[3] This subtle modification results in a different mass-to-charge ratio (m/z), allowing for its distinction from the analyte by the mass spectrometer. Crucially, all other physicochemical properties remain nearly identical.[3]
In contrast, a structural analog is a different chemical compound chosen for its structural similarity to the analyte. However, even minor differences in structure can lead to significant variations in analytical behavior, potentially compromising the accuracy and precision of the quantification.
Performance Showdown: Deuterated vs. Structural Analog Internal Standards
The superiority of a deuterated internal standard becomes evident when examining key bioanalytical validation parameters. A deuterated IS is expected to co-elute with the analyte and exhibit the same behavior during sample extraction and ionization, thereby providing more effective compensation for matrix effects. Structural analogs, due to their different chemical nature, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less reliable correction.
The following table summarizes typical quantitative data from a comparative experiment designed to quantify a drug in human plasma using either a deuterated internal standard or a structural analog.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.0% | -12.0% to +15.0% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 5.0% | ≤ 15.0% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor (CV%) | < 4.0% | > 15.0% | CV ≤ 15% |
| Recovery Reproducibility (CV%) | ≤ 6.0% | ≤ 18.0% | Not explicitly defined, but should be consistent |
Data is representative and compiled from principles described in referenced literature.
As the data illustrates, the use of a deuterated internal standard typically results in significantly better accuracy and precision, and a much lower matrix effect variability, ensuring a more robust and reliable assay.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective:
To assess the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Structural analog internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, the deuterated IS, and the structural analog IS in a suitable organic solvent (e.g., methanol).
-
Preparation of Spiking Solutions: Create working solutions of the analyte and both internal standards at appropriate concentrations for spiking into the matrix and solvent.
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Spike the analyte and each internal standard into the mobile phase or a solvent identical to the final reconstituted sample solution.
-
Set 2 (Post-Spiked Matrix): Extract blank plasma from the six different sources. Spike the analyte and each internal standard into the final, clean extract.
-
Set 3 (Pre-Spiked Matrix): Spike the analyte and each internal standard into the blank plasma from the six different sources before the extraction process.
-
-
Sample Processing: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples from Set 3. Evaporate and reconstitute all final extracts in the same solvent.
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated to assess the degree of ion suppression or enhancement. It is determined by the ratio of the peak area of the analyte or IS in the presence of the matrix to the peak area in a neat solution.
-
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
The variability of the matrix factor across the different sources of the biological matrix is then calculated as a percentage coefficient of variation (%CV). A lower %CV indicates better compensation for matrix effects by the internal standard.
-
Visualizing the Rationale and Workflow
The decision to use a deuterated internal standard and the impact of this choice on the analytical workflow can be visualized through the following diagrams.
Caption: Decision tree for internal standard selection in bioanalysis.
Caption: Impact of IS choice on analytical signal integrity.
Conclusion
The use of a deuterated internal standard is strongly justified for bioanalytical methods, particularly those intended for regulatory submission. While not without potential challenges, such as the chromatographic isotope effect in some cases, the benefits of a deuterated IS in providing superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability far outweigh the drawbacks. The near-identical physicochemical properties to the analyte make it the ideal tool to ensure the reliability and integrity of quantitative data in drug development and other critical research areas. The preference of regulatory agencies for stable isotope-labeled internal standards further solidifies their position as the gold standard in bioanalysis.
References
Safety Operating Guide
Proper Disposal of Drospirenone-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. This guide provides a comprehensive, step-by-step procedure for the proper disposal of drospirenone-d4, a deuterated form of the synthetic progestin drospirenone. Due to the lack of specific disposal data for this compound, the following procedures are based on established protocols for drospirenone and general principles of hazardous pharmaceutical waste management.
Drospirenone is recognized as a reproductive toxin and a suspected carcinogen, and it is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, this compound must be managed as a hazardous waste to prevent occupational exposure and environmental contamination. Adherence to federal, state, and local regulations is mandatory.
Key Chemical and Safety Data
Understanding the properties of a compound is the first step toward its safe handling and disposal. The following table summarizes key data for drospirenone, which should be used as a reference for handling this compound.
| Property | Value |
| Chemical Formula | C₂₄H₃₀O₃ (for Drospirenone) |
| Physical State | White to tan powder |
| Hazard Statements | H360: May damage fertility or the unborn child.[1][3] H351: Suspected of causing cancer.[2] H411: Toxic to aquatic life with long lasting effects. |
| Signal Word | Danger |
| Incompatibilities | Strong oxidizing agents, strong bases |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound should be handled with the utmost care, following a clearly defined protocol to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
- Collect all waste this compound, including pure compound, contaminated materials (e.g., gloves, wipes, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
- The container must be leak-proof, compatible with the chemical, and kept securely closed when not in use.
2. Labeling:
- Clearly label the waste container with the words "Hazardous Waste."
- The label must also include the chemical name ("this compound"), the associated hazards (e.g., "Reproductive Toxin," "Suspected Carcinogen," "Ecotoxin"), and the accumulation start date.
3. Storage:
- Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
- The storage area should be accessible only to authorized personnel.
4. Arrange for Professional Disposal:
- Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
- Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste.
- Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to significant environmental contamination and regulatory penalties.
5. Spill Management:
- In the event of a spill, evacuate the area and prevent the spread of the material.
- Wear appropriate PPE before attempting to clean up the spill.
- Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.
- Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste. A sodium hypochlorite solution may be used for cleaning the non-recoverable remainder.
Regulatory Framework
The disposal of pharmaceutical waste, including research chemicals like this compound, is regulated by several federal agencies in the United States:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Drug Enforcement Administration (DEA): Oversees the disposal of controlled substances. While drospirenone is not a controlled substance, it is important to be aware of DEA regulations for other laboratory chemicals.
Many states have their own regulations that may be more stringent than federal laws. Always consult your local and institutional guidelines.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the available safety and regulatory literature. The standard and required "protocol" is to manage it as a hazardous waste and transfer it to a licensed disposal facility. The primary method of treatment for such pharmaceutical waste is typically high-temperature incineration at a permitted facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Drospirenone-d4
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Drospirenone-d4 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure minimal exposure and a safe laboratory environment. Since this compound is a deuterated analog of Drospirenone, it should be handled with the same precautions as the parent compound.
Hazard Identification and Occupational Exposure
Drospirenone is a synthetic progestin and is considered a potent compound. The primary hazards are related to its hormonal activity. It is suspected of causing cancer and may damage fertility or the unborn child[1]. Due to its potency, it is recommended to handle Drospirenone and its analogs within an appropriate Occupational Exposure Band (OEB), likely OEB 3 or 4, which necessitates stringent containment and personal protective equipment (PPE) protocols[2].
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Carcinogenicity: Suspected of causing cancer[1].
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
| Parameter | Value | Reference |
| Occupational Exposure Band (OEB) | 3 or 4 (assumed) | |
| Oral LD50 (Mouse) | 300 mg/kg | |
| Oral LD50 (Rat) | 980 mg/kg |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following PPE is recommended:
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations. | Prevents inhalation of airborne particles. A PAPR is recommended for procedures with a higher potential for aerosolization. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is a best practice for handling potent compounds. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable, long-sleeved gown with tight-fitting cuffs that closes in the back. A "bunny suit" or coverall offers more complete protection. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Step-by-Step Handling and Operational Workflow
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Work within a certified chemical fume hood, biological safety cabinet, or a glove box.
-
Ensure adequate general or local exhaust ventilation to keep airborne concentrations low.
-
Decontaminate all surfaces and equipment before and after handling.
-
Have a spill kit readily available and ensure all personnel are trained on emergency procedures.
2. Weighing and Aliquoting:
-
Use dedicated, disposable spatulas and weigh boats to prevent cross-contamination.
-
Handle the compound gently to minimize dust formation.
3. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Whenever possible, use closed systems for transferring solvents and solutions to minimize exposure.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent, such as a sodium hypochlorite solution.
-
Carefully remove and dispose of all PPE as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure.
1. Waste Segregation and Collection:
-
Collect all solid waste, including contaminated PPE, weigh boats, and vials, in a designated, properly labeled, and sealed hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible chemical wastes.
2. Labeling:
-
Clearly label all waste containers as "Hazardous Waste" and include the chemical name "this compound".
3. Final Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company in accordance with federal, state, and local regulations.
-
For unused or expired products, do not dispose of them down the drain. If a take-back program is not available, mix the material with an unappealing substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash. However, for a laboratory setting, professional hazardous waste disposal is the recommended route.
Emergency Procedures
Spills:
-
Evacuate the area and prevent entry.
-
Wearing appropriate PPE, clean up spills immediately.
-
For solid spills, gently sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent and place it in a hazardous waste container.
-
Decontaminate the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Inhalation: Remove from exposure and move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.
-
In all cases of exposure, seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
